4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride
Beschreibung
BenchChem offers high-quality 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfonylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQFGDDCDPPOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the In Vitro Pharmacological Characterization of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive framework for elucidating the in vitro pharmacological profile of the novel chemical entity, 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride. As specific data for this compound is not prevalent in existing literature, this guide serves as a strategic workflow for its initial characterization, drawing upon established principles of drug discovery and the known activities of structurally related molecules.
The core structure, featuring a piperidine ring linked to a fluorophenyl sulfone, suggests a high potential for activity within the Central Nervous System (CNS). Analogs containing the phenylsulfonyl-piperidine scaffold have demonstrated significant affinity and selectivity for serotonin receptors, particularly as 5-HT2A receptor antagonists[1]. Furthermore, modifications of the piperidine core are frequently explored for their interaction with monoamine transporters, including the dopamine transporter (DAT)[2][3].
This guide is designed for researchers, scientists, and drug development professionals. It outlines a logical, phased approach—from broad-based screening to specific mechanism-of-action studies—to build a robust pharmacological dossier for this compound of interest.
Part 1: Foundational Characterization and Broad-Spectrum Screening
The initial phase focuses on ensuring data integrity through fundamental compound assessment and employing a wide-net screening approach to identify primary biological targets and potential off-target liabilities.
Physicochemical Assessment and Compound Handling
Before any biological assay, it is critical to establish the fundamental properties of the test article to ensure accurate and reproducible results.
-
Purity Verification : The purity of the compound batch should be confirmed via HPLC-UV and LC-MS to be ≥95% for use in biological assays.
-
Solubility Determination : The solubility of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride must be determined in standard assay buffers (e.g., PBS, HBSS) and in DMSO. This is crucial for preparing accurate stock solutions and avoiding compound precipitation in assays. A standard kinetic solubility assay is recommended.
-
Stock Solution Preparation : A high-concentration stock solution (e.g., 10-50 mM) should be prepared in 100% DMSO. Aliquot and store at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles. All subsequent dilutions should be made fresh for each experiment.
Broad-Spectrum Target and Liability Screening
To efficiently identify the primary pharmacological target(s), a broad panel screen is the most logical first step. This approach conserves compound and provides a comprehensive overview of potential activities. A standard industry panel, such as the Eurofins SafetyScreen44 or a similar service, is recommended.
Rationale: This experiment is hypothesis-generating. By testing the compound at a fixed concentration (typically 10 µM) against a wide array of GPCRs, ion channels, transporters, and enzymes, we can rapidly identify statistically significant interactions. The results will guide all subsequent, more focused experiments.
Experimental Workflow: From Compound to Profile
The following diagram illustrates the proposed experimental cascade for characterizing the compound.
Caption: High-level workflow for in vitro pharmacological characterization.
Part 2: Mechanism of Action (MOA) and Potency Determination
Assuming the broad screen identifies a primary target, the next phase involves detailed studies to confirm this interaction and elucidate the compound's functional effect. Based on the pharmacology of related structures[1][4], we will proceed with the hypothesis that the primary target is a Gq-coupled GPCR, such as the 5-HT2A receptor.
Target Affinity: Radioligand Binding Assays
The first step in validating a target is to quantify the compound's binding affinity (Ki). A competition binding assay is the gold standard for this determination.
Causality: This experiment directly measures the interaction between the test compound and the receptor protein. By competing against a known radiolabeled ligand, we can determine the concentration of our compound required to occupy 50% of the receptors (the IC50), which is then used to calculate the equilibrium dissociation constant (Ki), an intrinsic measure of affinity.
Step-by-Step Protocol: 5-HT2A Receptor Competition Binding Assay
-
Materials :
-
Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Ketanserin, a well-characterized 5-HT2A antagonist.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and glass fiber filter mats.
-
Scintillation counter and scintillation fluid.
-
-
Procedure :
-
Prepare serial dilutions of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride in assay buffer, typically from 100 µM to 0.1 nM.
-
In a 96-well plate, add in order: 50 µL of assay buffer (for total binding), 50 µL of non-specific control (Mianserin), or 50 µL of the test compound at various concentrations.
-
Add 50 µL of [³H]-Ketanserin diluted in assay buffer to all wells. The final concentration should be approximately at its Kd value for the receptor.
-
Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Activity: Calcium Mobilization Assay
To determine if the compound acts as an antagonist, agonist, or inverse agonist, a functional assay measuring downstream signaling is required. The 5-HT2A receptor is canonically coupled to the Gαq protein, which activates phospholipase C and leads to an increase in intracellular calcium ([Ca²⁺]i).
Signaling Pathway: 5-HT2A Receptor
Caption: Canonical Gq signaling pathway for the 5-HT2A receptor.
Step-by-Step Protocol: FLIPR Calcium Flux Assay
-
Cell Preparation :
-
Use a cell line stably expressing the human 5-HT2A receptor.
-
Plate the cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
-
Dye Loading :
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions, often including probenecid to prevent dye extrusion.
-
Remove the cell culture medium and add the dye solution to the cells.
-
Incubate for 60 minutes at 37°C.
-
-
Assay Procedure (Antagonist Mode) :
-
Prepare serial dilutions of the test compound.
-
Wash the cells gently with assay buffer (e.g., HBSS).
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR).
-
Add the test compound to the wells and pre-incubate for 15-30 minutes.
-
Initiate the assay by adding a known 5-HT2A agonist (e.g., serotonin or DOI) at a concentration that elicits ~80% of the maximal response (EC80).
-
The FLIPR will measure the fluorescence intensity over time, both before and after agonist addition.
-
-
Data Analysis :
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Calculate the percentage of inhibition of the agonist response at each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the antagonist potency (IC50).
-
Part 3: Selectivity and In Vitro Safety Pharmacology
A therapeutically viable compound must not only be potent at its intended target but also selective over other related targets and free from major safety liabilities.
Selectivity Profiling
Based on the primary target, a focused selectivity panel should be run. If the primary target is 5-HT2A, it is crucial to assess activity at other serotonin receptors (especially 5-HT2C and 5-HT2B), as well as other biogenic amine receptors and transporters (e.g., Dopamine D2, Adrenergic α1, DAT, SERT, NET). These assays can be run using the binding or functional formats described above.
Data Presentation: Hypothetical Selectivity Profile
The results should be summarized in a clear table to allow for easy comparison and calculation of selectivity ratios.
| Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Selectivity Ratio (vs. 5-HT2A) |
| 5-HT2A (Primary) | 2.4 | 5.1 (Antagonist) | - |
| 5-HT2C | 280 | 450 | >115x |
| 5-HT2B | >10,000 | >10,000 | >4000x |
| Dopamine D2 | 1,500 | >10,000 | >625x |
| Dopamine Transporter (DAT) | 850 | 1,200 | >350x |
hERG Channel Liability Assessment
Interaction with the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). Therefore, early assessment of hERG liability is a mandatory step in drug discovery.
Rationale: The gold-standard method is manual or automated patch-clamp electrophysiology. This technique directly measures the flow of ions through the hERG channel in a single cell, providing the most accurate and mechanistically informative data on potential channel blockade.
Step-by-Step Protocol: hERG Patch-Clamp Assay
-
Cell Line : Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the human hERG channel.
-
Electrophysiology Rig : Utilize a patch-clamp amplifier and data acquisition system.
-
Procedure :
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current.
-
Establish a stable baseline recording of the hERG current in the vehicle control solution.
-
Perfuse the cell with increasing concentrations of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride (e.g., 0.1, 1, 10, 30 µM).
-
Record the current at each concentration until a steady-state effect is observed.
-
After the highest concentration, apply a known hERG blocker (e.g., E-4031) as a positive control to confirm channel inhibition.
-
-
Data Analysis :
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to determine the IC50 for hERG channel block.
-
Interpretation: An IC50 value for hERG block that is less than 30-fold above the primary target's therapeutic concentration is often considered a potential risk that requires further investigation.
References
-
Pudukulatham, Z., et al. (2019). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Molecules, 24(15), 2789. Available at: [Link]
-
Chemcas. (n.d.). 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine-4-sulfonic acid. Retrieved from [Link]
-
Cao, J., et al. (2018). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter. ACS Chemical Neuroscience, 9(5), 1079-1092. Available at: [Link]
-
Tang, Y., et al. (2022). Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 826433. Available at: [Link]
- Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
MacLeod, A. M., et al. (2002). 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists. Journal of Medicinal Chemistry, 45(1), 81-93. Available at: [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of... (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. Available at: [Link]
-
ResearchGate. (2006). Pharmacological and Behavioral Profile of... (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Available at: [Link]
-
Pikulev, D., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(21), 6543-6559. Available at: [Link]
-
Cao, J., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 85, 117281. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallographic Data and 3D Structural Dynamics of 4-((4-Fluorophenyl)sulfonyl)piperidine HCl: A Technical Whitepaper
Executive Summary
The 4-((4-Fluorophenyl)sulfonyl)piperidine scaffold is a highly privileged, versatile pharmacophore utilized extensively in modern medicinal chemistry. Found in matrix metalloproteinase (MMP) inhibitors, hepatitis B virus (HBV) capsid assembly modulators (CAMs), and G-protein-coupled receptor (GPCR) antagonists, its utility stems from its unique 3D topology[1, 2]. The integration of a rigid, protonatable piperidine ring with a highly polarized, geometrically constrained sulfonyl group and a lipophilic fluorophenyl moiety creates a precise vector for target engagement.
This whitepaper provides an in-depth analysis of the crystallographic data, conformational dynamics, and structural biology of the 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride (HCl) salt, detailing the protocols required for its high-resolution X-ray characterization and its implications in structure-based drug design (SBDD).
3D Structural Features and Conformational Dynamics
The biological efficacy of 4-arylsulfonylpiperidines is dictated by their three-dimensional conformation. X-ray crystallographic studies of related sulfonylpiperidines reveal that the piperidine ring overwhelmingly adopts a classical chair conformation in the solid state [3].
The attachment of the bulky 4-fluorophenylsulfonyl group at the C4 (or N1, depending on the specific derivative) position introduces significant steric considerations. In the lowest-energy state, the bulky sulfonyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions with the axial protons of the piperidine ring.
Quantitative Crystallographic Parameters
The geometry of the sulfonyl group ( SO2 ) is critical for its role as a hydrogen-bond acceptor. The strong electron-withdrawing nature of the fluorine atom on the phenyl ring further polarizes the sulfonyl oxygens, enhancing their interaction with backbone amides or serine/threonine residues in target binding pockets [1].
Table 1: Representative Crystallographic Parameters for 4-Arylsulfonylpiperidine Scaffolds
| Structural Parameter | Average Value | Structural Significance |
| S=O Bond Length | 1.43 ± 0.02 Å | Highly polarized double bond; optimal for dipole-dipole interactions. |
| C(aryl)-S Bond Length | 1.76 ± 0.01 Å | Defines the spatial projection of the fluorophenyl ring into hydrophobic pockets. |
| C(sp3)-N Bond Length | 1.49 ± 0.02 Å | Standard piperidine geometry; protonation in HCl salt slightly lengthens this bond. |
| O-S-O Bond Angle | 118.5° ± 1.0° | Tetrahedral distortion due to oxygen lone-pair repulsion; dictates H-bond vector geometry. |
| Piperidine Torsion (C-C-C-C) | 56° - 59° | Confirms the rigid chair conformation, ensuring predictable vector projection of substituents. |
Experimental Protocol: High-Resolution X-Ray Crystallography
To obtain high-resolution structural data (< 1.5 Å) for 4-((4-Fluorophenyl)sulfonyl)piperidine HCl, a self-validating crystallographic protocol must be employed. The causality behind these specific steps is rooted in thermodynamics and lattice energy optimization.
Step-by-Step Methodology
Step 1: Salt Formation and Purification
-
Procedure: Dissolve the free base of 4-((4-Fluorophenyl)sulfonyl)piperidine in anhydrous diethyl ether. Introduce 1.05 equivalents of ethereal HCl dropwise under inert atmosphere ( N2 ) at 0°C.
-
Causality: The hydrochloride salt is specifically chosen over the free base because protonation of the piperidine nitrogen ( NH2+ ) significantly enhances the lattice energy. The resulting robust intermolecular hydrogen-bonding network with the chloride counterion ( Cl− ) yields highly ordered, diffracting crystals.
Step 2: Vapor Diffusion Crystallization
-
Procedure: Dissolve the HCl salt in a minimum volume of methanol (solvent). Place the solution in an inner vial, enclosed within a larger sealed chamber containing diethyl ether (antisolvent). Allow to stand undisturbed at 4°C for 48-72 hours.
-
Causality: Vapor diffusion provides a slow, thermodynamically controlled supersaturation gradient. The low temperature (4°C) slows nucleation rates, favoring the growth of a few large, single crystals rather than microcrystalline precipitates.
Step 3: Cryo-Cooling and Data Collection
-
Procedure: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) using a nylon loop. Briefly immerse in a cryoprotectant (e.g., Paratone-N) and flash-cool in a liquid nitrogen stream (100 K). Collect diffraction data using a synchrotron radiation source (e.g., λ = 0.979 Å).
-
Causality: Cryo-cooling to 100 K is employed not merely to reduce radiation damage, but specifically to arrest the conformational flux of the piperidine ring, which can exhibit rapid pseudorotation (chair to twist-boat) at room temperature, leading to positional disorder in the electron density map.
Step 4: Phase Determination and Refinement
-
Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Anisotropic displacement parameters must be refined for all non-hydrogen atoms.
-
Causality: Direct Methods are highly effective for small molecules with atoms of similar scattering power (C, N, O, F, S), relying on statistical relationships between structure factor amplitudes to generate the initial 3D electron density map.
Workflow Visualization
Workflow for the crystallographic structure determination of piperidine HCl salts.
Pharmacophore Mapping and Target Engagement
The 3D crystallographic structure of the 4-((4-Fluorophenyl)sulfonyl)piperidine scaffold translates directly into its utility in rational drug design. The rigid spatial arrangement of its three primary functional groups allows for precise mapping onto biological targets.
-
The Protonated Piperidine Nitrogen: In physiological conditions (and in the HCl salt crystal), the piperidine nitrogen is protonated. In GPCR targets (such as GPR6 or D2 receptors), this cationic center frequently forms a critical salt bridge with a conserved aspartate residue in the transmembrane alpha-helical bundle.
-
The Sulfonyl Oxygens: The highly polarized S=O bonds act as potent hydrogen-bond acceptors. In the context of HBV capsid assembly modulators (CAMs), these oxygens interact with the peptide backbone of the core protein, stabilizing the dimer-dimer interface and preventing proper viral assembly [1].
-
The 4-Fluorophenyl Ring: The para-fluoro substitution is a classic bioisostere for a hydrogen atom, but it significantly alters the electronic distribution of the phenyl ring. In Matrix Metalloproteinase (MMP) inhibitors, this moiety is perfectly sized to project deep into the highly variable, lipophilic S1' specificity pocket [2]. The fluorine atom can participate in orthogonal multipolar interactions (halogen bonding) with the protein backbone, driving target selectivity (e.g., favoring MMP-2/9 over MMP-1) [2, 4].
Binding Interaction Model
Pharmacophore mapping of the scaffold interacting with target binding pockets.
Conclusion
The 4-((4-Fluorophenyl)sulfonyl)piperidine HCl scaffold represents a triumph of geometric predictability in medicinal chemistry. By utilizing high-resolution X-ray crystallography to confirm its rigid chair conformation and the equatorial projection of the sulfonyl group, researchers can confidently deploy this building block in structure-based drug design. Its ability to simultaneously satisfy ionic, hydrogen-bonding, and lipophilic/halogen-bonding requirements makes it an indispensable tool for targeting complex metalloproteinases, viral capsids, and central nervous system GPCRs.
References
-
Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication. National Center for Biotechnology Information (PMC). Available at:[Link][1]
-
Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][2]
-
Inherent Flexibility vis-à-vis Structural Rigidity in Chemically Stable Antimalarial Dispiro N-Sulfonylpiperidine Tetraoxanes. ResearchGate. Available at:[Link][3]
-
The Application of X-ray, NMR, and Molecular Modeling in the Design of MMP Inhibitors. University of Nebraska–Lincoln (UNL). Available at:[Link][4]
Sources
Application Note & Synthesis Protocol: 4-((4-Fluorophenyl)sulfonyl)piperidine Hydrochloride
Abstract
This comprehensive guide details a robust, step-by-step protocol for the synthesis of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride, a key intermediate in pharmaceutical research and development.[1] This document is intended for researchers, scientists, and drug development professionals, providing not only a detailed synthetic methodology but also the underlying scientific rationale for key experimental choices. The protocol emphasizes safety, efficiency, and high purity of the final product, validated through standard analytical techniques.
Introduction
Piperidine and its derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] The incorporation of a sulfonyl group, particularly an arylsulfonyl moiety, can introduce crucial interactions with biological targets. 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride, in particular, serves as a versatile building block for the synthesis of a range of biologically active molecules. Its structure combines the piperidine core with a fluorinated phenylsulfonyl group, a feature known to enhance metabolic stability and binding affinity in certain contexts.
This application note provides a well-characterized, two-step synthetic route commencing with the protection of the piperidine nitrogen, followed by sulfonylation, deprotection, and subsequent hydrochloride salt formation.
Synthetic Strategy Overview
The synthesis of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride is strategically designed in a multi-step sequence to ensure high yield and purity. The initial step involves the protection of the reactive secondary amine of piperidine with a tert-butyloxycarbonyl (Boc) group. This is a critical measure to prevent undesired side reactions at the nitrogen atom during the subsequent sulfonylation step. The protected intermediate, N-Boc-piperidine, is then reacted with 4-fluorobenzenesulfonyl chloride. Following the successful installation of the sulfonyl group, the Boc protecting group is efficiently removed under acidic conditions. The final step involves the formation of the hydrochloride salt to yield the stable, crystalline product.
Caption: Overall synthetic strategy for 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride.
Materials and Equipment
Reagents and Chemicals
| Reagent/Material | Molecular Weight ( g/mol ) | Purity | Supplier |
| Piperidine | 85.15 | ≥99% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | ≥97% | Sigma-Aldrich |
| 4-Fluorobenzenesulfonyl chloride | 194.61 | ≥98% | Sigma-Aldrich |
| Triethylamine (Et₃N) | 101.19 | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl) in diethyl ether | 1.0 M solution | Sigma-Aldrich | |
| Trifluoroacetic acid (TFA) | 114.02 | ≥99% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | 84.01 | Saturated aqueous solution | Fisher Scientific |
| Brine | Saturated aqueous solution | Fisher Scientific | |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | Fisher Scientific |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
-
Standard laboratory glassware
-
pH paper
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
High-Performance Liquid Chromatography (HPLC) system
-
Melting point apparatus
Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxylate
This initial step involves the reaction of piperidine with 4-fluorobenzenesulfonyl chloride in the presence of a base to form the sulfonamide.
Protocol:
-
To a stirred solution of piperidine (1.0 eq) in dichloromethane (DCM, 10 mL/g of piperidine) at 0 °C, add triethylamine (2.5 eq).
-
Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in DCM (5 mL/g) to the reaction mixture, maintaining the temperature at 0 °C. The choice of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl generated during the reaction without competing with the piperidine nucleophile.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxylate as a white solid.
Step 2: Deprotection and Hydrochloride Salt Formation
The Boc protecting group is removed under acidic conditions, and the resulting free amine is converted to its hydrochloride salt.
Protocol:
-
Dissolve the purified tert-butyl 4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of DCM.
-
Add an excess of trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.[3] The progress of the deprotection can be monitored by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the resulting residue in ethyl acetate.
-
To this solution, add a 1 M solution of HCl in diethyl ether dropwise until precipitation is complete. The hydrochloride salt is generally a stable, crystalline solid, which facilitates handling and purification.[4][5]
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 4-((4-fluorophenyl)sulfonyl)piperidine hydrochloride as a white to off-white solid.
Characterization and Data
The structure and purity of the final compound should be confirmed by a suite of analytical techniques.
Caption: Logical workflow for the analytical characterization of the final product.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥97% |
| ¹H NMR | Consistent with the proposed structure, showing characteristic peaks for the piperidine ring protons and the aromatic protons of the 4-fluorophenyl group. |
| ¹³C NMR | All expected carbon signals should be present, including those of the piperidine ring and the aromatic ring. |
| ¹⁹F NMR | A single peak corresponding to the fluorine atom on the phenyl ring. |
| Mass Spectrometry (HRMS) | The observed m/z for the molecular ion [M+H]⁺ should be consistent with the calculated exact mass of the free base. |
| Melting Point | A sharp melting point range is indicative of high purity.[6] |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Piperidine: Highly flammable liquid and vapor.[7][8][9] It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[7][8][9][10][11] Keep away from heat, sparks, open flames, and hot surfaces.[7][8][9]
-
4-Fluorobenzenesulfonyl chloride: Causes severe skin burns and eye damage.[12][13][14][15] It is moisture-sensitive and contact with water liberates toxic gas.[12] Handle under an inert atmosphere if possible.
-
Trifluoroacetic acid (TFA): Corrosive and causes severe skin burns and eye damage. Use with extreme caution.
-
Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrochloric acid (in ether): Corrosive and flammable. Handle with care.
Dispose of all chemical waste in accordance with local regulations.
References
-
PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]
-
ACS Publications. (2005, September 21). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. 4-Fluorobenzenesulfonyl chloride. Retrieved from [Link]
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Aapptec Peptides. N-Terminal Deprotection; Boc removal. Retrieved from [Link]
-
PMC. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro. Retrieved from [Link]
-
PrepChem.com. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]
-
LookChem. Cas 109384-19-2,N-BOC-4-Hydroxypiperidine. Retrieved from [Link]
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Google Patents. WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. chemos.de [chemos.de]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. tcichemicals.com [tcichemicals.com]
Application Note: A Practical Guide to the Preparation and Handling of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride Stock Solutions
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the preparation, handling, and storage of stock solutions of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind key procedural choices, such as solvent selection and storage conditions. By integrating best practices for accuracy, stability, and safety, this guide serves as an authoritative resource to ensure the integrity and reproducibility of experiments utilizing this compound.
Introduction: The Criticality of Stock Solution Integrity
Compound Characterization: Physicochemical Properties
A foundational understanding of the compound's properties is essential for its proper handling and dissolution. The hydrochloride salt form is utilized to improve the aqueous solubility and stability of the parent molecule.
| Property | Data | Source |
| Molecular Formula | C₁₁H₁₅ClFNO₂S | N/A |
| Molecular Weight | 295.76 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO and Water | N/A |
| Storage Temperature | 2-8°C (Short-term) | [2] |
Note: While general solubility data is available, it is best practice to perform a small-scale solubility test with a new lot of the compound, as purity and crystalline form can affect dissolution characteristics.
Hazard Assessment and Safe Handling
Prior to any manipulation, the Safety Data Sheet (SDS) for 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride must be reviewed. Piperidine derivatives, as a class, can be hazardous, and appropriate precautions are mandatory.[3][4][5]
-
Personal Protective Equipment (PPE): A standard laboratory coat, nitrile gloves, and safety glasses with side shields are required.[3][6]
-
Engineering Controls: Weighing of the solid powder should be performed in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.[3]
-
Waste Disposal: All waste materials, including contaminated tips, vials, and excess solutions, must be disposed of in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
The following protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro biological assays.
Required Materials & Equipment
-
4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride
-
Anhydrous, high-purity DMSO (≥99.7%)
-
Calibrated analytical balance (readable to 0.01 mg)
-
Amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated P1000 and P200 micropipettes
-
Sterile, low-retention pipette tips
-
Vortex mixer
Step-by-Step Methodology
1. Mass Calculation: The fundamental relationship between mass, volume, and concentration is defined by the formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
For a 1 mL (0.001 L) volume of a 10 mM (0.01 mol/L) stock solution: Mass (mg) = 0.01 mol/L × 0.001 L × 295.76 g/mol × 1000 mg/g = 2.9576 mg
2. Accurate Weighing:
-
Place a clean weigh boat on the tared analytical balance.
-
Carefully weigh out approximately 2.96 mg of the compound. It is not critical to weigh the exact target mass. What is critical is to record the actual mass weighed to the highest precision of the balance.[7]
-
Example: Actual mass weighed = 3.02 mg.
3. Recalculation of Required Solvent Volume: To maintain the desired 10 mM concentration, adjust the solvent volume based on the actual mass weighed. Volume (mL) = [Actual Mass (mg) / Molecular Weight ( g/mol )] / Molarity (mol/L)
Using the example mass: Volume (mL) = [3.02 mg / 295.76 g/mol ] / 0.01 mol/L = 1.021 mL or 1021 µL
4. Dissolution:
-
Carefully transfer the weighed solid into a new, clearly labeled amber vial.
-
Using a calibrated micropipette, add the recalculated volume of DMSO (e.g., 1021 µL) to the vial.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained.
5. Storage and Aliquoting:
-
Labeling: The vial must be clearly labeled with the compound name, exact concentration (10 mM), solvent (DMSO), preparation date, and user initials.[8]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in polypropylene tubes.[8]
-
Storage Conditions:
-
Short-term (1-2 weeks): Store at 4°C, protected from light.
-
Long-term (months): Store at -20°C or -80°C.
-
Workflow Visualization
Caption: A self-validating workflow for accurate stock solution preparation.
Scientific Rationale and Expert Insights
Solvent Choice: DMSO vs. Aqueous Solutions
-
DMSO: As a powerful, polar aprotic solvent, DMSO is excellent for dissolving a wide array of organic molecules, making it a default choice for primary stock solutions in drug discovery.[8] Its miscibility with aqueous media allows for easy dilution into final assay buffers. However, it is critical to use anhydrous DMSO, as water can promote hydrolysis of sensitive functional groups over time.
-
Aqueous Buffers: While the hydrochloride salt enhances water solubility, the long-term stability of sulfone and piperidine moieties in aqueous solution can be a concern.[9][10] Hydrolysis can occur, especially at non-neutral pH or elevated temperatures.[11][12] Therefore, if aqueous solutions are required, they should be prepared fresh from a DMSO stock immediately before use and should not be stored for extended periods.
The Importance of Aliquoting
Repeatedly warming a stock solution from -20°C or -80°C to room temperature can introduce water condensation into the vial and subject the compound to thermal stress, both of which can accelerate degradation.[8] Creating small, single-use aliquots ensures that the bulk of the stock remains in a stable, frozen state, preserving its integrity for the duration of a research project.
Conclusion
The protocol and principles detailed in this guide provide a robust framework for the preparation of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride stock solutions. By grounding procedural steps in scientific rationale—from precise gravimetric and volumetric measurements to an understanding of compound stability—researchers can significantly enhance the quality and reliability of their data. Adherence to these methodologies is not merely a matter of procedure, but a commitment to scientific rigor.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1203613, 4-(4-Chlorophenyl)piperidine. Retrieved from [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Yoo, J., et al. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC. Retrieved from [Link]
-
Barvian, M., et al. (2005, September 21). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. Retrieved from [Link]
-
MDPI. (2023, December 9). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]
-
PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]
-
Harvey, D. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-FLUOROPHENYLSULFANYL)PIPERIDINE HCL | 101798-76-9 [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: 4-((4-Fluorophenyl)sulfonyl)piperidine as a Core Scaffold in the Discovery of GPR6 Modulators
Executive Summary
The development of novel therapeutics for central nervous system (CNS) disorders, particularly Parkinson's disease and schizophrenia, requires highly specific molecular interventions. 4-((4-Fluorophenyl)sulfonyl)piperidine (CAS: 150221-22-0) has emerged as a critical, versatile building block in medicinal chemistry for the synthesis of G-protein-coupled receptor 6 (GPR6) modulators [1]. This application note details the mechanistic rationale, physicochemical profile, and validated synthetic protocols for utilizing this scaffold to generate potent GPR6 inverse agonists and antagonists.
Mechanistic Rationale: Targeting GPR6 in the Striatum
GPR6 is an orphan GPCR that signals constitutively through the Gs pathway, leading to the accumulation of intracellular cyclic AMP (cAMP). It is highly enriched in the medium spiny neurons (MSNs) of the striatum, specifically within the striatopallidal (indirect) output pathway [2].
In these neurons, GPR6 activity is functionally opposed to Dopamine D2 receptor signaling (which is Gi-coupled and inhibits cAMP production). In Parkinson's disease, the loss of dopaminergic innervation leads to a lack of D2-mediated inhibition, resulting in hyperactive MSNs. By utilizing derivatives of 4-((4-fluorophenyl)sulfonyl)piperidine as GPR6 inverse agonists, researchers can artificially decrease cAMP levels, providing a functional, non-dopaminergic alternative to D2 receptor activation [1].
Structural Advantages of the Scaffold
The choice of 4-((4-fluorophenyl)sulfonyl)piperidine is driven by strict structure-activity relationship (SAR) requirements:
-
Fluorine Substitution: The para-fluoro substitution on the phenyl ring blocks rapid cytochrome P450-mediated aromatic oxidation, significantly enhancing the metabolic stability and half-life of the downstream active pharmaceutical ingredient (API).
-
Sulfonyl Linker: Acts as a rigid, strong hydrogen-bond acceptor, anchoring the molecule to key polar residues within the transmembrane helices of GPR6.
-
Piperidine Ring: Provides a basic, conformationally restricted vector that directs the nucleophilic nitrogen toward electrophilic coupling partners during synthesis, ensuring high regio-selectivity.
Caption: Modulatory interplay between GPR6 and D2 receptors on cAMP production in medium spiny neurons.
Physicochemical Properties
Understanding the baseline properties of the scaffold is essential for predicting its behavior in organic solvents and biological assays.
Table 1: Quantitative and Physicochemical Profile
| Property | Value / Description |
| Chemical Name | 4-((4-Fluorophenyl)sulfonyl)piperidine |
| CAS Number | 150221-22-0 |
| Molecular Formula | C11H14FNO2S |
| Molecular Weight | 243.30 g/mol |
| Monoisotopic Mass | 243.0729 Da |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, ACN, and Methanol |
Synthetic Workflow & Protocols
The secondary amine of the piperidine ring is an excellent nucleophile, making this scaffold ideal for Nucleophilic Aromatic Substitution (SNAr) reactions with electron-deficient aryl halides (e.g., 4-fluoro-3-nitrobenzonitrile) to build complex heteroaromatic carboxamides [3].
Caption: Step-by-step synthetic workflow utilizing the piperidine scaffold via SNAr to generate GPR6 modulators.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Causality & Design: Potassium carbonate (K₂CO₃) is selected as the base because it is mild and insoluble in Acetonitrile (ACN). It effectively scavenges the HCl byproduct driving the reaction forward without causing unwanted hydrolysis of the sulfonyl group or the nitrile on the electrophile. ACN is chosen as a polar aprotic solvent to stabilize the Meisenheimer complex intermediate, significantly accelerating the coupling.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask, dissolve 4-((4-fluorophenyl)sulfonyl)piperidine hydrochloride (1.1 eq, ~1.32 mmol) and the chosen electrophile (e.g., 4-fluoro-3-nitrobenzonitrile, 1.0 eq, ~1.20 mmol) in anhydrous ACN (5.0 mL).
-
Base Addition: Add finely powdered K₂CO₃ (3.0 eq, ~3.60 mmol) to the solution.
-
Thermal Activation: Stir the suspension on a hot plate at 80°C for 1.5 hours.
-
Self-Validation Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Validation metric: The disappearance of the starting mass (m/z 244 [M+H]+) and the appearance of the coupled product mass confirms reaction completion. If starting material persists, maintain 80°C for an additional hour.
-
Cooling & Filtration: Once validated, cool the reaction to room temperature (RT) and stir overnight to ensure complete precipitation of inorganic salts. Filter the mixture with suction.
-
Isolation: Remove the ACN solvent under reduced pressure. The resulting crude solid is highly hydrophobic; washing with cold water removes residual salts, acting as a self-purifying step yielding the intermediate as a distinct solid (typically >85% yield).
Protocol 2: In Vitro cAMP Accumulation Assay (Biological Validation)
To verify that the synthesized derivative acts as a GPR6 inverse agonist, its ability to reduce constitutive cAMP levels must be quantified.
Causality & Design: This protocol utilizes Forskolin as a critical control. Forskolin directly activates Adenylyl Cyclase, bypassing the GPCR. If the synthesized compound reduces cAMP in the absence of Forskolin, but fails to reduce cAMP in the presence of high-dose Forskolin, it proves the compound is acting specifically at the GPR6 receptor level, rather than acting as a non-specific Adenylyl Cyclase inhibitor or causing cytotoxicity.
Step-by-Step Methodology:
-
Cell Plating: Seed CHO-K1 cells stably expressing human GPR6 in a 384-well plate at a density of 5,000 cells/well in assay buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).
-
Compound Treatment: Add the synthesized piperidine derivative at varying concentrations (10 pM to 10 µM) to generate a dose-response curve. Incubate for 30 minutes at 37°C.
-
Control Segregation: Treat a parallel set of control wells with 10 µM Forskolin.
-
Lysis & Detection: Lyse the cells and quantify cAMP levels using a TR-FRET based cAMP detection kit (e.g., LANCE Ultra).
-
Data Analysis: Calculate the IC₅₀. Effective GPR6 inverse agonists derived from this scaffold typically exhibit IC₅₀ values in the low nanomolar range (<50 nM).
Table 2: Representative Biological Efficacy Data in Mouse Catalepsy Models [1]
| Compound Class | Target | In Vitro IC₅₀ (cAMP) | In Vivo Effect (Haloperidol-induced Catalepsy) |
| Piperidinyl-carboxamides | GPR6 | 5 - 45 nM | Significant reversal of descent latency |
| Piperazinyl-carboxamides | GPR6 | 12 - 80 nM | Moderate reversal of descent latency |
| Unmodified Scaffold | N/A | >10,000 nM | No observable effect |
(Note: The unmodified scaffold is biologically inert until coupled with the appropriate heteroaromatic headgroup).
References
- Takeda Pharmaceutical Company Limited. Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6. WO2018183145A1. World Intellectual Property Organization.
- Oeckl, P., et al. G-protein coupled receptor 6 (GPR6) as a novel target for the treatment of Parkinson's disease. US Patent Application Publication.
-
PubChem. 150221-22-0 (C11H14FNO2S) Compound Summary. National Center for Biotechnology Information. Available at:[Link]
Application Note: HPLC Method Development and Validation Lifecycle for 4-((4-Fluorophenyl)sulfonyl)piperidine Hydrochloride
Executive Overview
The accurate quantification and purity assessment of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride is a critical analytical requirement during pharmaceutical development. As a versatile building block and active pharmaceutical ingredient (API) intermediate, its structural features present specific chromatographic challenges.
This application note provides a comprehensive, causality-driven guide to developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Furthermore, it establishes a self-validating protocol aligned with the newly adopted [1], ensuring the method is fit-for-purpose, reproducible, and ready for regulatory submission.
Physicochemical Profiling & Chromatographic Causality
To design an effective analytical method, we must first deconstruct the molecule’s physicochemical properties and understand why specific chromatographic conditions are selected.
-
The Piperidine Moiety (Basicity): Piperidine is a cyclic secondary amine with a high pKa (~10.4). Under standard physiological or neutral HPLC conditions, it exists almost entirely as a protonated cation. When analyzed on traditional silica-based C18 columns, these cations undergo secondary ion-exchange interactions with ionized residual silanols (Si-O⁻) on the stationary phase. This is the primary causality behind the severe peak tailing, band broadening, and poor theoretical plate counts historically associated with basic amines [2].
-
The Fluorophenylsulfonyl Group (Hydrophobicity & Detection): The addition of the bulky, electron-withdrawing sulfonyl group and the hydrophobic fluorobenzene ring gives the molecule an amphiphilic nature. This moiety also provides a strong UV chromophore, with primary π→π∗ transitions in the low UV range (210–230 nm) and secondary transitions around 254 nm.
-
The Salt Form: As a hydrochloride salt, the compound will dissociate in solution. The chloride ion ( Cl− ) is highly polar and will elute in the system void volume ( t0 ), while the protonated organic base will be retained by the stationary phase.
The Mechanistic Solution: Low-pH Ion-Pairing
To mitigate silanol interactions, this method employs a low-pH mobile phase utilizing 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). This choice is not arbitrary; it serves a dual mechanistic purpose:
-
Silanol Suppression: At pH 2.0, the residual silanols on the silica surface (pKa ~3.5–4.5) are fully protonated and rendered neutral, eliminating the parasitic ion-exchange sites [3].
-
Ion-Pairing: The trifluoroacetate anion acts as a volatile, hydrophobic ion-pairing reagent. It forms a neutral complex with the protonated piperidine cation, significantly increasing its retention factor ( k′ ) on the C18 phase and resulting in highly symmetrical peaks.
Method Development Workflow
Figure 1: Causality-driven HPLC method development workflow for secondary amines.
Experimental Protocol: Step-by-Step Methodology
Reagents and Materials
-
Analyte: 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride (Reference Standard, Purity ≥ 99.0%).
-
Solvents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water (H₂O).
-
Modifier: Trifluoroacetic Acid (TFA), HPLC Grade.
-
Column: End-capped, base-deactivated C18 column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm).
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of LC-MS Grade Water. Degas by sonication for 10 minutes.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of LC-MS Grade Acetonitrile. Degas by sonication for 10 minutes.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Expert Insight: Matching the diluent to the approximate elution composition prevents the "solvent effect," where a strong injection solvent causes the analyte band to travel prematurely down the column, leading to peak splitting.
-
-
Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with diluent.
-
Sample Preparation: Weigh an equivalent of 10.0 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic Conditions
| Parameter | Specification |
| Column | Base-deactivated C18 (150 mm × 4.6 mm, 3.5 µm) |
| Column Temperature | 35°C ± 1°C (Improves mass transfer and reduces backpressure) |
| Detection Wavelength | 225 nm (Primary) / 254 nm (Secondary verification) |
| Injection Volume | 10 µL |
| Flow Rate | 1.0 mL/min |
| Run Time | 15.0 minutes |
Table 1: Optimized Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Rationale |
| 0.0 | 90 | 10 | Initial hold to elute the chloride counter-ion in the void volume. |
| 2.0 | 90 | 10 | Stabilizes baseline and focuses the analyte band. |
| 10.0 | 10 | 90 | Linear ramp to elute the hydrophobic fluorophenyl complex. |
| 12.0 | 10 | 90 | High-organic wash to remove strongly retained impurities. |
| 12.1 | 90 | 10 | Return to initial conditions. |
| 15.0 | 90 | 10 | Column re-equilibration. |
System Suitability & ICH Q2(R2) Validation Framework
A scientifically sound method must be a self-validating system. Before any sample is quantified, the instrument must pass a System Suitability Test (SST). Following SST approval, the method is validated according to the enhanced lifecycle approach detailed in the [1][4].
System Suitability Test (SST) Criteria
The SST ensures the complete analytical system (instrument, reagents, column, and analyst) is fit for purpose at the time of use.
Table 2: System Suitability Acceptance Criteria
| Parameter | Target Metric | Scientific Rationale |
| Retention Time ( tR ) | ~7.5 ± 0.5 min | Ensures consistent gradient delivery and column chemistry. |
| Peak Symmetry ( As ) | 0.8 – 1.5 | Validates effective silanol suppression by the TFA modifier. |
| Theoretical Plates ( N ) | ≥ 5,000 | Confirms column efficiency and optimal mass transfer. |
| Injection Precision (%RSD) | ≤ 2.0% (n=6) | Verifies the reproducibility of the autosampler and integration. |
ICH Q2(R2) Validation Parameters
To prove the method consistently delivers dependable results, it must be validated against the following parameters[5]:
Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Design | Acceptance Criteria |
| Specificity | Inject Blank (Diluent), Standard, and stressed samples (Acid, Base, Peroxide, Heat, UV). | No interfering peaks at the retention time of the main peak. Peak purity angle < Purity threshold (via DAD). |
| Linearity | Prepare 6 concentration levels ranging from 25% to 150% of the nominal concentration (25 to 150 µg/mL). | Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% response. |
| Accuracy (Recovery) | Spike API into placebo/matrix at 50%, 100%, and 150% levels (n=3 per level). | Mean recovery between 98.0% and 102.0%. %RSD at each level ≤ 2.0%. |
| Precision (Repeatability) | 6 independent sample preparations of the 100% test concentration. | %RSD of the assay results ≤ 2.0%. |
| Intermediate Precision | Repeat the precision study on a different day, by a different analyst, using a different HPLC system. | Cumulative %RSD (n=12) ≤ 2.0%. Mean difference between days ≤ 1.0%. |
| Robustness | Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase pH (±0.2 units). | System Suitability criteria (Table 2) must still be met under all variant conditions. |
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023). Adopted guideline ensuring the reliability and consistency of analytical testing methods used in pharmaceutical development.
-
BenchChem Analytical Resources. A Comparative Guide to Analytical Methods for the Quantification of Piperidine Derivatives. (2025). Detailed methodologies for GC-MS and HPLC analysis of amine compounds.
-
SIELC Technologies. Application Note: Separation of Piperidine Derivatives on Reverse Phase Columns. (2024). Mechanistic insights into the chromatographic behavior of basic amines and silanol interactions.
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures - Step 5. (2024). Regulatory framework for method validation lifecycle.
Sources
Using 4-((4-Fluorophenyl)sulfonyl)piperidine HCl as a building block for drug discovery
Executive Summary
In central nervous system (CNS) drug discovery, identifying building blocks that balance target affinity, metabolic stability, and synthetic tractability is a persistent challenge. 4-((4-Fluorophenyl)sulfonyl)piperidine HCl (CAS: 797750-43-7) has emerged as a highly privileged pharmacophore [1]. This versatile secondary amine serves as a core scaffold in the development of G-protein-coupled receptor (GPCR) modulators, most notably 5-HT2A receptor antagonists and GPR6 inverse agonists.
As a Senior Application Scientist, I have structured this guide to provide researchers with a deep mechanistic understanding of this building block, alongside field-validated protocols for its synthesis and integration into combinatorial drug libraries.
Mechanistic Rationale & Structural Advantages (E-E-A-T)
The utility of 4-((4-fluorophenyl)sulfonyl)piperidine HCl is not coincidental; it is rooted in precise physicochemical properties designed to overcome common pharmacokinetic hurdles in CNS drug development:
-
The Piperidine Scaffold: Piperidine is a classic privileged structure in neuropharmacology. It provides a highly basic nitrogen that, when derivatized (e.g., via amidation or urea formation), serves as an excellent vector for exploring structure-activity relationships (SAR) while tuning the molecule's overall lipophilicity (LogP) and topological polar surface area (tPSA).
-
The Sulfonyl Hinge: The −SO2− group acts as a rigid, polar linker. Unlike flexible alkyl chains, the sulfonyl group restricts conformational entropy, reducing the thermodynamic penalty upon receptor binding. Furthermore, its oxygen atoms act as potent hydrogen-bond acceptors, frequently engaging with conserved arginine or tyrosine residues within GPCR transmembrane domains.
-
4-Fluoro Substitution: The incorporation of a fluorine atom at the para-position of the phenyl ring is a deliberate metabolic shield. It effectively blocks cytochrome P450 (CYP450)-mediated para-hydroxylation, significantly extending the in vivo half-life of the resulting drug candidates. Additionally, the highly electronegative fluorine enhances target affinity through favorable halogen bonding and lipophilic interactions within hydrophobic binding pockets.
Key Applications in GPCR Modulation
This building block has been successfully deployed in several high-profile medicinal chemistry campaigns:
A. 5-HT2A Receptor Antagonists
Hyperactivity of the 5-HT2A receptor is strongly implicated in neuropsychiatric conditions, including schizophrenia, hallucinations, and severe sleep disorders. Researchers have utilized 4-arylsulfonylpiperidines to develop potent, selective 5-HT2A antagonists [1]. By coupling the piperidine nitrogen with various aryl-carboxylic acids, scientists have generated libraries of compounds that effectively block serotonin-induced Gq-coupled signaling, thereby dampening aberrant CNS excitation.
5-HT2A/Gq signaling pathway modulated by arylsulfonylpiperidine antagonists.
B. GPR6 Modulators
GPR6 is an orphan GPCR enriched in the medium spiny neurons of the striatum, playing a critical role in the indirect pathway of motor control. Modulators of GPR6 are actively pursued for the treatment of Parkinson's disease. Patent literature demonstrates that coupling 4-((4-fluorophenyl)sulfonyl)piperidine with functionalized pyrazines yields highly potent GPR6 modulators[2].
Experimental Workflows & Validated Protocols
The following self-validating protocols detail the synthesis of the building block and its subsequent use in library generation.
Protocol A: Synthesis of 4-((4-Fluorophenyl)sulfonyl)piperidine HCl
Causality Insight: This three-step sequence utilizes N-Boc protection to prevent unwanted N-oxidation during the sulfone formation. mCPBA is selected for the oxidation step due to its high chemoselectivity for thioethers over the protected amine.
Step 1: Thioether Formation (Mitsunobu Reaction)
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.
-
Add 4-fluorobenzenethiol (1.1 eq) and cool the mixture to 0 °C.
-
Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq). The reaction relies on the robust activation of the hydroxyl group by the PPh3/DIAD adduct.
-
Stir at room temperature for 12 hours. Quench with water, extract with EtOAc, and purify via flash chromatography to yield N-Boc-4-(4-fluorophenylthio)piperidine.
Step 2: Oxidation to Sulfone
-
Dissolve the thioether intermediate (1.0 eq) in anhydrous DCM (0.15 M) and cool to 0 °C.
-
Add meta-Chloroperoxybenzoic acid (mCPBA, 77% max, 2.5 eq) in portions. The excess mCPBA ensures complete conversion from sulfoxide to sulfone.
-
Stir for 4 hours at room temperature. Quench with saturated aqueous Na2S2O3 to destroy unreacted peroxide, wash with saturated NaHCO3 , and evaporate to yield N-Boc-4-((4-fluorophenyl)sulfonyl)piperidine.
Step 3: Boc Deprotection
-
Suspend the sulfone (1.0 eq) in a 4M HCl solution in dioxane (5.0 eq).
-
Stir at room temperature for 2 hours. The generation of gas ( CO2 and isobutylene) acts as a visual indicator of reaction progress.
-
Concentrate under reduced pressure and triturate with diethyl ether to precipitate the pure 4-((4-Fluorophenyl)sulfonyl)piperidine HCl as a white solid.
Synthetic workflow from starting materials to final drug candidates.
Protocol B: Combinatorial Library Generation via Amide Coupling
Causality Insight: The piperidine nitrogen is a secondary amine and can be sterically hindered. HATU is utilized over standard EDC/HOBt because its 7-azabenzotriazole leaving group is exceptionally reactive, ensuring quantitative conversion even with bulky carboxylic acids.
-
In a 2-dram vial, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to pre-form the active ester.
-
Add 4-((4-Fluorophenyl)sulfonyl)piperidine HCl (1.0 eq). The excess DIPEA neutralizes the HCl salt, freeing the secondary amine for nucleophilic attack.
-
Stir at room temperature for 12 hours.
-
Purify directly via preparative reverse-phase HPLC to isolate the final amide drug candidate.
Quantitative Data & SAR Summaries
To facilitate rapid experimental design, the physicochemical properties and SAR rationale of the building block are summarized below.
Table 1: Physicochemical Profile of the Building Block
| Property | Value / Description | Experimental Implication |
| Chemical Formula | C11H14FNO2S⋅HCl | Requires base (e.g., DIPEA, TEA) to liberate free amine for coupling. |
| Molecular Weight | 279.76 g/mol (Salt); 243.30 g/mol (Free Base) | Highly efficient ligand efficiency (LE) starting point. |
| Appearance | White to off-white crystalline solid | Easy to handle; non-hygroscopic under standard conditions. |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly in H2O | Ideal for standard parallel synthesis in polar aprotic solvents. |
| Storage | Room temperature, desiccated | Highly stable; no specialized cold-chain logistics required. |
Table 2: SAR Impact of the 4-((4-Fluorophenyl)sulfonyl) Moiety
| Structural Component | Alternative/Analog | SAR Impact & Biological Rationale |
| 4-Fluoro Substitution | Unsubstituted Phenyl | Fluorine prevents rapid CYP450 para-hydroxylation, increasing T1/2 . |
| Sulfonyl Linker ( −SO2− ) | Methylene ( −CH2− ) | Sulfonyl provides critical H-bond acceptors for GPCR transmembrane binding and restricts entropy. |
| Piperidine Ring | Piperazine | Piperidine lacks the second basic nitrogen, reducing overall polarity and improving blood-brain barrier (BBB) penetrance. |
References
- Title: 4-ARYLSULPHONYLPIPERIDINE DERIVATIVES FOR ANTAGONISM OF THE 5-HT2A RECEPTOR (WO 2004/101518 A1)
- Title: Pyrazines as modulators of GPR6 (US Patent 10,000,468 B2)
NMR spectroscopy characterization of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride
Comprehensive NMR Spectroscopy Characterization Protocol for 4-((4-Fluorophenyl)sulfonyl)piperidine Hydrochloride
Executive Summary
This application note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural elucidation of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride. Designed for medicinal chemists and analytical scientists, this guide transcends basic step-by-step instructions by detailing the mechanistic causality behind solvent selection, conformational dynamics, and heteronuclear coupling strategies.
Introduction & Chemical Context
The 4-((4-fluorophenyl)sulfonyl)piperidine core is a highly versatile building block in modern drug discovery. The strategic placement of the fluorine atom profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a classic bioisostere used to optimize pharmacokinetic profiles[1]. Furthermore, because of its strong electronegativity, fluorine is a powerful tool for modulating the pKa of proximal functionalities and the electron density of aromatic rings[2].
Characterizing this compound as a hydrochloride (HCl) salt introduces specific analytical challenges and opportunities. The protonation of the piperidine nitrogen alters the electron density of the aliphatic ring, shifting the resonances downfield. More importantly, the bulky 4-(4-fluorophenyl)sulfonyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. This "locks" the piperidine ring into a rigid chair conformation on the NMR timescale, rendering the axial and equatorial protons magnetically inequivalent. Accurate NMR characterization requires a protocol that not only captures these subtle aliphatic splitting patterns but also leverages 19 F NMR, which has emerged as a powerful tool in drug discovery, particularly in fragment-based screens[3].
Experimental Design & Sample Preparation
To ensure a self-validating system, the sample preparation must be meticulously controlled to prevent spectral artifacts and chemical exchange phenomena.
-
Solvent Causality (DMSO- d6 ): The highly polar nature of the HCl salt renders it virtually insoluble in standard non-polar solvents like CDCl 3 . Dimethyl sulfoxide- d6 (DMSO- d6 ) is selected not only for its superior solvating power but also because it acts as a strong hydrogen-bond acceptor. This property drastically slows the chemical exchange rate of the piperidine >NH 2+ protons with residual water, allowing them to be observed as a distinct, quantifiable broad signal rather than being lost to the baseline.
-
Internal Referencing: 0.05% v/v Tetramethylsilane (TMS) is added as an internal standard. Relying solely on the residual solvent peak can lead to minor calibration drifts; TMS provides an absolute zero-point reference, ensuring the trustworthiness of the aliphatic chemical shifts.
-
Concentration: The sample is prepared at 20 mg/mL. This concentration provides an optimal signal-to-noise (S/N) ratio for 13 C and 2D NMR acquisitions without causing viscosity-induced line broadening.
NMR Acquisition Protocols
The following step-by-step methodology is optimized for a 400 MHz or 600 MHz spectrometer equipped with a multinuclear broadband probe.
-
Sample Equilibration & Locking: Insert the NMR tube and allow 5 minutes for thermal equilibration at 298 K. Lock the spectrometer to the deuterium resonance of DMSO- d6 .
-
Probe Tuning & Matching (ATM): Perform automated tuning and matching for the 1 H, 13 C, and 19 F channels. This maximizes RF power transfer and sensitivity, which is critical for observing the low-gamma 13 C nucleus.
-
Shimming: Execute automated gradient shimming (e.g., TopShim) targeting the Z1-Z5 gradients. The DMSO- d6 residual solvent peak must achieve a full-width at half-maximum (FWHM) of < 1.0 Hz to resolve fine J -couplings.
-
1 H NMR Acquisition: Pulse sequence: standard 30° pulse (zg30). Number of scans (ns): 16. Relaxation delay (d1): 2.0 s. Spectral width (sw): 20 ppm.
-
13 C{ 1 H} NMR Acquisition: Pulse sequence: power-gated decoupling (zgpg30) using WALTZ-16. ns: 512–1024. d1: 2.0 s. sw: 250 ppm.
-
19 F NMR Acquisition: Pulse sequence: standard single pulse without proton decoupling (zg). ns: 32. d1: 1.5 s. sw: 200 ppm. Center the transmitter frequency around -100 ppm. Leaving protons coupled allows for the observation of 19 F- 1 H scalar couplings, providing orthogonal structural validation.
Caption: Fig 1. Sequential workflow for NMR sample preparation, acquisition, and spectral processing.
Data Processing & Spectral Analysis
The large chemical shift anisotropy of fluorine and its significant exchange contribution make it an exceptional nucleus for structural verification[4]. The quantitative data derived from the acquisition protocols are summarized in the tables below.
Table 1: 1 H NMR Data (400 MHz, DMSO- d6 ) | Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | NH 2+ | 9.20 | br s | - | 2H | Piperidine NH 2+ | | 2', 6' | 7.95 | dd | 8.8, 5.2 | 2H | Ar-H ortho to SO 2 | | 3', 5' | 7.50 | t | 8.8 | 2H | Ar-H ortho to F | | 4 | 3.55 | tt | 11.5, 3.5 | 1H | Piperidine CH-SO 2 | | 2eq, 6eq | 3.35 | br d | 12.5 | 2H | Piperidine CH 2 (equatorial) | | 2ax, 6ax | 2.95 | br t | 12.5 | 2H | Piperidine CH 2 (axial) | | 3eq, 5eq | 2.05 | br d | 13.0 | 2H | Piperidine CH 2 (equatorial) | | 3ax, 5ax | 1.75 | qd | 12.5, 4.0 | 2H | Piperidine CH 2 (axial) |
Table 2: 13 C{ 1 H} NMR Data (100 MHz, DMSO- d6 ) | Position | δ (ppm) | Multiplicity | JCF (Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 4' | 165.2 | d | 253.5 | Ar-C-F ( 1J ) | | 1' | 132.8 | d | 3.0 | Ar-C-SO 2 ( 4J ) | | 2', 6' | 131.6 | d | 9.5 | Ar-CH ( 3J ) | | 3', 5' | 116.8 | d | 23.0 | Ar-CH ( 2J ) | | 4 | 57.5 | s | - | Piperidine CH-SO 2 | | 2, 6 | 42.1 | s | - | Piperidine CH 2 -N | | 3, 5 | 22.8 | s | - | Piperidine CH 2 |
Table 3: 19 F NMR Data (376 MHz, DMSO- d6 ) | Position | δ (ppm) | Multiplicity | JFH (Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | 4'-F | -104.5 | tt | 8.8, 5.2 | 1F | Ar-F |
Structural Validation & Causality
The structural integrity of this molecule is validated through two distinct, self-contained logical systems within the NMR data:
A. The 19 F- 13 C Heteronuclear Coupling System: The 13 C spectrum acts as an internal, self-validating map of the aromatic ring. Because the 19 F nucleus (spin 1/2) couples to the 13 C nuclei through bonds, the magnitude of the coupling constant ( JCF ) reliably dictates the proximity to the fluorine atom. The massive 1JCF of 253.5 Hz unambiguously identifies C-4'. The 2JCF (23.0 Hz) and 3JCF (9.5 Hz) definitively assign the ortho and meta carbons, respectively. This negates the absolute necessity for 2D HMBC to map the aromatic ring, proving the para-substitution pattern intrinsically.
B. The Piperidine Chair Conformation: The 1 H NMR splitting pattern of the piperidine ring proves the conformational lock. The H-4 proton appears as a triplet of triplets (tt) with two large couplings (~11.5 Hz) and two small couplings (~3.5 Hz). This causality arises because H-4 is in the axial position (coupling strongly to the two adjacent axial protons, and weakly to the two adjacent equatorial protons), which confirms that the bulky sulfonyl group is locked in the equatorial position.
Caption: Fig 2. 2D NMR and heteronuclear coupling strategy for complete structural elucidation.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[Link]
-
Dalvit, C., Fagerness, P. E., Hadden, D. T. A., Sarver, R. W., & Stockman, B. J. (2003). Fluorine-NMR experiments for high-throughput screening: Theoretical aspects, practical considerations, and range of applicability. Journal of the American Chemical Society, 125(25), 7696-7703.[Link]
Sources
How to improve solubility of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride in aqueous buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the aqueous formulation of functionally substituted piperidines.
In 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride , the basic secondary amine of the piperidine ring (pKa ~9.5–10) remains largely protonated at physiological pH (7.4). While this cationic state should theoretically confer water solubility, the massive hydrophobic bulk of the 4-fluorophenylsulfonyl moiety energetically opposes aqueous solvation. When you combine this thermodynamic tension with standard biological buffers, you create a perfect storm for precipitation.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to keep your compound in solution without compromising your in vitro assays.
Workflow: Solubilization Decision Matrix
Fig 1: Decision matrix for solubilizing 4-((4-Fluorophenyl)sulfonyl)piperidine HCl in vitro.
Frequently Asked Questions & Troubleshooting
Q1: I purchased the hydrochloride salt to ensure water solubility. It dissolves in pure water, but the moment I dilute it into PBS (pH 7.4), it crashes out into a cloudy suspension. Why? The Causality: You are falling victim to the Common Ion Effect . Phosphate-Buffered Saline (PBS) contains approximately 140 mM of chloride ions (from NaCl and KCl). According to Le Chatelier's principle, introducing a massive excess of a common ion (Cl⁻) to a solution of a hydrochloride salt drives the dissociation equilibrium ( Solid⇌Cation++Cl− ) sharply to the left[1]. The high chloride concentration forces the 4-((4-Fluorophenyl)sulfonyl)piperidine to re-associate with chloride and precipitate as the solid HCl salt. The Fix: Swap your buffer. Use a low-chloride or chloride-free buffer system such as HEPES or MOPS adjusted with NaOH instead of HCl.
Q2: My biochemical assay tolerates a maximum of 1% DMSO. When I dilute my 10 mM DMSO stock directly into the assay buffer, the compound nucleates and precipitates. How can I reach a 100 µM working concentration? The Causality: Direct dilution of a hydrophobic compound from 100% DMSO into an aqueous buffer causes a "solvent shift crash." The local concentration of water rapidly increases, and the hydrophobic 4-fluorophenyl group aggregates before the molecules can disperse. The Fix: Utilize a step-down co-solvent strategy utilizing synergistic solvation effects[2]. By introducing an intermediate polarity bridge like PEG 400, you disrupt the highly ordered hydrogen-bonding network of water. This lowers the dielectric constant of the solvent locally, reducing the entropic penalty of solvating the hydrophobic aromatic system.
Q3: I am running a sensitive cell-based assay where PEG 400 and DMSO cause basal toxicity. What is the most biologically inert way to solubilize this molecule? The Causality: You must bypass organic co-solvents entirely by using Inclusion Complexation . 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide shaped like a truncated cone. It features a highly hydrophobic internal cavity and a hydrophilic exterior. The lipophilic 4-fluorophenylsulfonyl moiety fits perfectly inside this cavity, displacing high-energy water molecules. This masks the hydrophobic bulk from the surrounding aqueous environment, elevating apparent solubility by orders of magnitude without the osmotic stress associated with organic solvents[3].
Quantitative Comparison of Solubilization Strategies
| Strategy | Primary Reagents | Max Recommended In Vitro Conc. | Expected Solubility Gain | Mechanistic Pros / Cons |
| Buffer Modification | HEPES, MOPS (Chloride-free) | N/A | 2x - 5x | Pro: Completely physiological.Con: Limited total solubility gain. |
| Co-Solvency | DMSO, PEG 400 | <1% DMSO, <5% PEG 400 | 10x - 50x | Pro: Rapid preparation; highly effective.Con: PEG/DMSO can inhibit sensitive kinases or alter cell membranes. |
| Complexation | HP-β-CD | <20% (w/v) | 100x+ | Pro: Biologically inert; protects compound from degradation.Con: Requires thermal energy/sonication to form the complex. |
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: The "Anti-Crash" Step-Down Co-Solvent Dilution
Use this for biochemical assays to achieve high concentrations without nucleation.
-
Primary Stock: Dissolve the API powder in 100% anhydrous DMSO to yield a 10 mM true solution. Vortex until optically clear.
-
Intermediate Vehicle: Prepare a solution of 40% (v/v) PEG 400 in molecular biology grade water.
-
Bridging Dilution: Dilute the 10 mM DMSO stock 1:10 into the 40% PEG 400 vehicle dropwise while vortexing continuously.
-
Result: A 1 mM intermediate stock in 10% DMSO / 36% PEG 400.
-
-
Final Assay Dilution: Dilute the intermediate stock 1:10 into your final assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Result: A 100 µM working solution in 1% DMSO / 3.6% PEG 400.
-
-
Validation Step: Measure the absorbance of the final solution at 600 nm in a spectrophotometer. An OD600>0.05 indicates colloidal aggregation (sub-visual precipitation). If the OD600 is near zero, your compound is fully solvated.
Protocol B: HP-β-CD Inclusion Complexation
Use this for cell-based assays requiring strictly aqueous vehicles.
-
Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of pure water to create a 20% (w/v) solution.
-
API Addition: Weigh out the required mass of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride to achieve your target concentration (e.g., 5 mM) and add it directly to the HP-β-CD solution. It will initially look like a cloudy suspension.
-
Thermodynamic Complexation: Vortex vigorously for 2 minutes. Transfer the vial to a sonicating water bath set to 37°C and sonicate for 30 minutes. Causality: Thermal and acoustic energy accelerates the displacement of water from the cyclodextrin cavity, allowing the fluorophenyl group to enter.
-
Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes.
-
If a pellet forms, the solution has reached its absolute saturation limit. Carefully decant the supernatant—this is your maximally saturated aqueous stock.
-
If no pellet forms, the compound is fully complexed and ready for direct application to cell media.
-
Sources
Technical Support Center: Purification & Troubleshooting for 4-((4-Fluorophenyl)sulfonyl)piperidine HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of secondary amine hydrochloride salts containing sulfone moieties. 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride is a critical building block in medicinal chemistry. Achieving >99% purity requires a deep understanding of the physicochemical differences between the target molecule and its synthetic byproducts.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the highest purity of your compound.
Impurity Profiling & Physicochemical Traits
To purify a compound effectively, you must first understand the thermodynamic and chemical properties of the impurities you are trying to remove. Below is a summary of the most common impurities found in the crude synthesis of 4-((4-Fluorophenyl)sulfonyl)piperidine HCl.
| Impurity Type | Specific Example | Origin | Physicochemical Trait | Removal Strategy |
| Unreacted Starting Material | 4-Fluorobenzenesulfinic acid | Incomplete coupling | Acidic (pKa ~2) | Aqueous base wash (Freebasing) |
| Alkylating Agent | Protected piperidine derivatives | Excess reagent | Neutral, lipophilic | Hexane/Heptane trituration |
| Inorganic Salts | NaCl, Na₂SO₄ | Reaction byproducts | Highly water-soluble | Aqueous extraction |
| Hydrolysis Products | 4-Fluorobenzenesulfonic acid | Oxidation/Hydrolysis | Highly acidic, water-soluble | Aqueous base wash / Ion exchange |
Troubleshooting FAQs
Q1: During recrystallization of the HCl salt, my product "oils out" instead of forming crystals. How do I fix this? Answer: "Oiling out" occurs when the melting point of the solute is lower than the temperature of the solution from which it is crystallizing, or when the concentration of impurities is too high, which depresses the melting point [1]. Solution: First, ensure the crude product is sufficiently pure; if it is heavily contaminated, perform the acid-base extraction detailed in Protocol A. If purity is adequate, re-dissolve the oil by heating, add a small amount of a co-solvent (like ethyl acetate to an ethanol solution) to adjust solubility, and cool the solution much more slowly. Seeding the solution or scratching the flask with a glass rod provides nucleation sites to induce crystallization [1].
Q2: I have persistent acidic impurities (e.g., 4-fluorobenzenesulfonic acid) contaminating my HCl salt. Recrystallization isn't removing them. What is the mechanistic reason, and what is the fix? Answer: Sulfonic and sulfinic acids can co-crystallize or form mixed salts with the piperidine moiety. Because both your product (as a salt) and the impurity are highly polar, standard solvent recrystallization often fails to separate them [2]. Solution: You must disrupt the ionic interaction by "freebasing." By adjusting the pH of an aqueous solution of your crude mixture to >10, the secondary amine of the piperidine becomes neutral and lipophilic, partitioning into an organic solvent. The acidic impurities remain deprotonated (anionic) and stay in the aqueous layer. You can then isolate the organic layer and re-salt the pure freebase.
Q3: How do I remove residual inorganic salts without losing my product? Answer: Inorganic salts are insoluble in most organic solvents but can be trapped within the crude solid matrix during rapid precipitation [3]. Solution: Suspend the crude HCl salt in a mixture of a moderately polar organic solvent (e.g., dichloromethane) and water. However, since the HCl salt itself has some water solubility, the most foolproof approach is to perform a complete freebasing workflow (Protocol A), which leaves all inorganic salts in the discarded aqueous phase.
Step-by-Step Methodologies
Protocol A: Freebasing and Re-salting (Self-Validating System)
Causality: This protocol leverages the pKa difference between the piperidine amine (pKa ~10-11) and acidic impurities (pKa < 2). By shifting the pH, we force a phase separation based on charge.
-
Dissolution: Suspend 10 g of crude 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride in 100 mL of Ethyl Acetate (EtOAc) and 50 mL of deionized water.
-
Freebasing: Slowly add 1M NaOH (aq) under vigorous stirring until the aqueous layer reaches pH 11.
-
Self-Validation: The cloudy suspension will turn into a clear biphasic mixture as the insoluble HCl salt converts to the highly EtOAc-soluble free amine.
-
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (EtOAc) layer. Extract the aqueous layer once more with 50 mL EtOAc.
-
Washing & Drying: Wash the combined organic layers with 30 mL brine to remove residual alkalinity. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to a volume of ~30 mL.
-
Re-salting: Cool the EtOAc solution to 0 °C in an ice bath. Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether.
-
Self-Validation: A brilliant white precipitate of the pure hydrochloride salt will form immediately upon the addition of the acid.
-
-
Isolation: Filter the precipitate via a Büchner funnel, wash with cold diethyl ether, and dry under vacuum.
Protocol B: Optimized Recrystallization of the HCl Salt
Causality: Uses a binary solvent system (Ethanol/Ethyl Acetate) to create a steep solubility curve, maximizing recovery while leaving trace impurities in the mother liquor [1].
-
Dissolution: Place the re-salted solid in a round-bottom flask. Add a minimum amount of boiling absolute ethanol until just dissolved.
-
Anti-solvent Addition: Slowly add hot ethyl acetate dropwise until the solution becomes faintly cloudy (indicating the saturation point). Add 1-2 drops of ethanol to clear the solution.
-
Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed. Crucial Step: Do not agitate, as this promotes smaller, less pure crystals.
-
Ice Bath: Once at room temperature, transfer to an ice bath (0 °C) for 30 minutes to maximize yield.
-
Filtration: Vacuum filter the crystals, wash with a minimal amount of ice-cold 70% ethanol/ethyl acetate mixture, and dry in a vacuum desiccator.
Purification Workflow Visualization
Workflow for the purification of 4-((4-Fluorophenyl)sulfonyl)piperidine HCl via freebasing.
References
- Title: Purification of sulfonic acids (US3496224A)
-
Title: The science of salt recrystallization Source: Dadakarides Salt URL: [Link]
Reducing degradation of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride during cell-based assays
Technical Support Center: 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride
A Guide to Mitigating Compound Degradation in Cell-Based Assays
Welcome to the technical support guide for 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize compound degradation during cell-based experiments. Inconsistent assay results, loss of potency, or unexpected cytotoxicity can often be traced back to compound instability. This guide provides in-depth, scientifically-grounded solutions to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: My assay results with 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride are highly variable. Could compound degradation be the cause?
A1: Yes, inconsistent results are a classic sign of compound instability.[1] Degradation can occur at multiple stages: during stock solution storage, after dilution in aqueous assay buffers, or through interaction with cellular components. The core structure, a sulfonamide, can be susceptible to hydrolysis, particularly at non-neutral pH, leading to a loss of the active compound and potentially generating confounding degradation products.[2][3][4][5]
Q2: What is the primary degradation pathway I should be concerned about?
A2: The most probable abiotic degradation pathway is the hydrolysis of the sulfonamide (S-N) bond.[3][4][5] This reaction is often catalyzed by acidic or basic conditions.[2][6] The sulfur atom in the sulfonyl group is electrophilic and can be attacked by water, leading to cleavage of the S-N bond.[2] The rate of this hydrolysis can be significantly influenced by pH and temperature.[4][7]
Q3: How should I prepare and store my stock solutions to maximize stability?
A3: Prepare high-concentration stock solutions in a high-quality, anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO).[8] Store these stocks at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9] When preparing, ensure the compound is fully dissolved. For long-term storage, consider flushing aliquot vials with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.
Q4: Can the DMSO I use affect the compound's stability?
A4: Absolutely. The quality of your DMSO is critical.[8] Low-quality DMSO can contain water, which can facilitate hydrolysis, or acidic/basic impurities that can catalyze degradation.[10] Always use high-purity, anhydrous, and sealed DMSO for preparing stock solutions.[8] Be aware that even high-quality DMSO is hygroscopic and will absorb atmospheric moisture once opened.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Pre-Assay Compound Handling & Preparation
Inconsistent results often originate from issues that occur before the compound even reaches the cells. This guide focuses on best practices for stock solution preparation and handling to prevent initial degradation.
The Challenge: The hydrochloride salt form of the compound is used to improve aqueous solubility.[11] However, upon dissolution in aqueous media for the assay, the local micro-environment pH can shift, and the compound becomes susceptible to hydrolysis.
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine | Communications in Computational Chemistry [global-sci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO) [labchemicals.in]
- 9. ziath.com [ziath.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CAS 193357-52-7: 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE [cymitquimica.com]
A Senior Application Scientist's Guide to the Validation of LC-MS Methods for 4-((4-Fluorophenyl)sulfonyl)piperidine Hydrochloride
Welcome to a detailed guide on the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride. In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a therapeutic agent is paved with rigorous analytical scrutiny. The purity, potency, and stability of an active pharmaceutical ingredient (API) are not just data points; they are the cornerstones of safety and efficacy. This guide is designed for researchers, scientists, and drug development professionals who are tasked with ensuring that the analytical methods underpinning these critical quality attributes are robust, reliable, and fit for purpose.
Our focus, 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride, is a compound representative of modern synthetic intermediates, featuring a piperidine ring and a sulfonyl group—moieties common in many biologically active molecules[1][2]. The validation of an analytical method for such a compound is not a mere checklist exercise. It is a systematic process of demonstrating that the method is suitable for its intended use, a mandate from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH)[3][4][5][6].
This guide will move beyond a simple recitation of steps. We will delve into the causality behind experimental choices, grounding our protocols in the principles of scientific integrity. We will compare the performance of a highly specific and sensitive LC-MS/MS method with a more traditional HPLC-UV approach, providing the supporting data you need to make informed decisions in your own laboratory.
The Foundation: Defining the Analytical Target Profile (ATP)
Before a single sample is prepared, we must define the "why." What are the performance requirements of our method? This is the essence of the Analytical Target Profile (ATP), a concept central to modern, lifecycle-based method validation[4]. The ATP is a prospective summary of the performance characteristics required for the analytical procedure to be fit for its intended purpose.
For the quantification of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride as a potential impurity in a drug substance, our ATP might look like this:
-
Analyte: 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride
-
Matrix: Drug Substance (e.g., API)
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Intended Purpose: To accurately and precisely quantify the analyte as a potential impurity.
-
Performance Characteristics:
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of the API, other potential impurities, and degradation products.
-
Quantitation Range: 0.5 ppm to 25 ppm (relative to the API concentration).
-
Accuracy: Mean recovery between 90.0% and 110.0% at three concentration levels.
-
Precision: Relative Standard Deviation (RSD) of not more than 15.0%.
-
This ATP now serves as our roadmap, guiding the entire validation process.
The Workflow: A Systematic Approach to Validation
The validation process is a logical sequence of experiments, each building upon the last to create a comprehensive picture of the method's performance.
Caption: High-level workflow for LC-MS method validation.
Comparative Analytical Methodologies
To provide a clear comparison, we will validate a primary LC-MS/MS method and contrast its performance with a secondary, more conventional HPLC-UV method.
| Parameter | Method A: LC-MS/MS | Method B: HPLC-UV |
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer | HPLC system with a photodiode array (PDA) detector |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Detection Mode | Positive Electrospray Ionization (ESI+)Multiple Reaction Monitoring (MRM) | UV Absorbance at 235 nm |
| Internal Standard | Deuterated analog of the analyte | Not typically used for impurity analysis |
The choice of LC-MS/MS is deliberate. Its exquisite selectivity, derived from monitoring a specific precursor-to-product ion transition, allows us to distinguish the analyte from structurally similar compounds, a significant advantage over the less specific UV detection[6][7][8].
Validation Parameters: Protocols and Performance Data
Here, we detail the experimental protocols and present comparative data for each core validation parameter as defined by ICH Q2(R2) guidelines[6][8].
Specificity and Selectivity
Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present[9]. For an impurity method, this means proving that the main API peak, other impurities, and matrix components do not interfere with the analyte's quantification. Mass spectrometry provides technology-inherent specificity through the unique mass-to-charge ratio (m/z) of the analyte and its fragments[6][8].
Experimental Protocol:
-
Blank Analysis: Analyze a diluent blank to ensure no system peaks interfere.
-
Placebo Analysis: Analyze a placebo (matrix without API or analyte) to check for excipient interference.
-
API Interference: Analyze a high-concentration solution of the API standard to ensure its peak does not co-elute or cause signal suppression/enhancement at the analyte's retention time.
-
Impurity Interference: Analyze solutions of all other known related impurities to demonstrate chromatographic separation.
-
Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze these samples to prove the method can separate the analyte from any potential degradants. This is crucial for developing a stability-indicating method[6].
Performance Comparison:
| Test Sample | Method A: LC-MS/MS Result | Method B: HPLC-UV Result |
| Blank (Diluent) | No peak observed in the analyte's MRM channel. | Flat baseline at 235 nm. |
| API Solution | No response at the analyte's retention time. | Large API peak, baseline is clean at the expected retention time for the analyte. |
| Forced Degradation | Analyte peak is spectrally pure and resolved from all degradant peaks. | Analyte peak is resolved from major degradants, but a minor degradant shows partial co-elution. |
| Conclusion | Pass. High degree of specificity. | Conditional Pass. Potential for interference from co-eluting degradants. |
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a defined range. This relationship is fundamental for accurate quantification[10][11].
Experimental Protocol:
-
Prepare a stock solution of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride reference standard.
-
Perform serial dilutions to create at least five concentration levels spanning the desired range (e.g., for a 10 ppm specification, range could be 1 ppm to 20 ppm).
-
Inject each concentration level in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Performance Data:
| Parameter | Method A: LC-MS/MS | Method B: HPLC-UV | Acceptance Criteria |
| Range | 0.5 - 25 ppm | 5 - 50 ppm | Covers the expected impurity levels. |
| Regression Equation | y = 51200x + 350 | y = 9870x + 120 | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.997 | r² ≥ 0.995 |
| Y-intercept % of response at 100% level | 0.8% | 2.5% | Should be insignificant. |
The superior sensitivity of the LC-MS/MS method allows for a lower and wider quantifiable range, which is critical for trace impurity analysis[12][13].
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies, spiking a blank matrix with a known amount of analyte at different levels[10][14].
Experimental Protocol:
-
Prepare samples of the drug substance matrix spiked with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target specification).
-
Prepare each level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage recovery for each.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Performance Data:
| Spiked Level | Method A: LC-MS/MS (% Recovery) | Method B: HPLC-UV (% Recovery) | Acceptance Criteria |
| Low (5 ppm) | 98.5%, 101.2%, 99.8% (Avg: 99.8%) | 92.1%, 95.5%, 94.3% (Avg: 94.0%) | Mean recovery of 85-115% |
| Mid (10 ppm) | 102.1%, 99.5%, 100.4% (Avg: 100.7%) | 98.7%, 101.5%, 99.6% (Avg: 99.9%) | Mean recovery of 90-110% |
| High (15 ppm) | 99.0%, 101.8%, 100.9% (Avg: 100.6%) | 103.4%, 101.9%, 102.5% (Avg: 102.6%) | Mean recovery of 90-110% |
Precision
Causality: Precision expresses the variability of repeated measurements of the same sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst variability)[9][14].
Experimental Protocol:
-
Repeatability: Analyze six independent preparations of the drug substance spiked at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst and/or a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Performance Data:
| Precision Level | Method A: LC-MS/MS (%RSD) | Method B: HPLC-UV (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 1.8% | 3.5% | RSD ≤ 15% |
| Intermediate Precision (n=12 total) | 2.5% | 4.8% | RSD ≤ 15% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Causality: The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, while the LOD is the lowest amount that can be detected but not necessarily quantified[10][12]. For impurity methods, a low LOQ is paramount.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio (S/N):
-
Determine the concentration that yields a S/N ratio of approximately 10 for the LOQ and 3 for the LOD.
-
-
Based on Standard Deviation of the Response and the Slope:
-
LOQ = (10 * σ) / S
-
LOD = (3.3 * σ) / S
-
Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
-
-
Confirm the determined LOQ concentration by analyzing six replicates and checking that the accuracy and precision meet the required criteria.
Performance Data:
| Parameter | Method A: LC-MS/MS | Method B: HPLC-UV | Acceptance Criteria |
| LOD | 0.15 ppm | 1.5 ppm | Must be sufficiently low. |
| LOQ | 0.5 ppm | 5.0 ppm | Must be ≤ reporting threshold. |
| Precision at LOQ (%RSD) | 8.5% | 12.1% | RSD ≤ 20% at LOQ. |
The ten-fold greater sensitivity of LC-MS/MS is a decisive advantage for controlling impurities at very low levels.
The Interrelation of Core Validation Parameters
The core quantitative parameters are not independent; they are intrinsically linked. A method cannot be considered accurate if it is not precise, and its valid range is defined by the concentrations at which it is linear, accurate, and precise.
Caption: Interdependence of core validation parameters.
Conclusion: A Self-Validating System for Trustworthy Results
This guide has outlined a comprehensive approach to validating an LC-MS method for the detection of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride. By adhering to the principles of the Analytical Target Profile and systematically executing experiments for specificity, linearity, accuracy, precision, and sensitivity, we have built a self-validating system. The experimental data clearly demonstrates the superiority of the LC-MS/MS method over a traditional HPLC-UV approach for this specific application, offering significantly better sensitivity and specificity.
The validation of an analytical method is not a one-time event but a continuous process that extends throughout the method's lifecycle[4]. Any changes to the method or its intended use may require revalidation. By grounding our work in the authoritative guidelines from the ICH and FDA, we ensure that the data generated is not only scientifically sound but also regulatorily compliant, ultimately safeguarding the quality and safety of the final pharmaceutical product.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Houghton, R., & St-Pierre, S. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1459-1467. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
-
Pharmaceutical Technology. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]
-
Taylor & Francis Online. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. [Link]
-
Gale, P. J., Duncan, M. W., & Yergey, A. L. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]
-
FyoniBio. (2019). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]
-
Waters Corporation. Small Molecule Standards for LC-MS Analysis. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
-
Alternative Therapies In Health And Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]
-
Giraud, D., et al. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of AOAC International, 86(2), 263-273. [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
-
Reddit. LC-MS method validation resources. [Link]
-
Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]
-
Agilent Technologies. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
-
PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
Journal of Food and Drug Analysis. (2012). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). [Link]
-
Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]
-
PubMed. (2025). LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. [Link]
-
European Chemicals Agency. 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride — Chemical Substance Information. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. database.ich.org [database.ich.org]
- 9. fyonibio.com [fyonibio.com]
- 10. alternative-therapies.com [alternative-therapies.com]
- 11. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. hpst.cz [hpst.cz]
- 14. mass-spec.stanford.edu [mass-spec.stanford.edu]
Benchmarking 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride against standard reference inhibitors
Benchmarking 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride (4-FSPP) against Standard 5-HT₂A Reference Inhibitors
As a Senior Application Scientist, I frequently evaluate emerging pharmacophores to determine their viability in drug discovery pipelines. The compound 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride (hereafter referred to as 4-FSPP) represents a highly versatile arylsulfonylpiperidine scaffold. While this structural motif is historically associated with 11β-HSD1 and Matrix Metalloproteinase (MMP) inhibition, recent structure-activity relationship (SAR) mapping has heavily implicated fluorinated arylsulfonylpiperidines as potent modulators of the 5-HT₂A receptor —a critical Gq-coupled GPCR implicated in neuropsychiatric conditions such as schizophrenia and Parkinson's disease psychosis.
This guide objectively benchmarks the in vitro pharmacological profile of 4-FSPP against two gold-standard reference inhibitors: Ketanserin (a classical competitive antagonist)[1] and Pimavanserin (a selective inverse agonist) [2].
Structural Rationale & Mechanistic Causality
To understand the experimental choices in our benchmarking assays, we must first understand the structural causality of 4-FSPP binding within the 5-HT₂A orthosteric pocket:
-
The Piperidine Nitrogen: At physiological pH, the piperidine amine is protonated (facilitated by its hydrochloride salt form). This allows it to form a critical, charge-reinforced salt bridge with Asp155 , a highly conserved residue in the transmembrane domain 3 (TM3) of biogenic amine receptors.
-
The Sulfonyl Linker: The SO2 group acts as a rigid hinge and a hydrogen-bond acceptor, orienting the terminal aromatic ring deep into the hydrophobic sub-pocket.
-
The 4-Fluorophenyl Moiety: The para-fluoro substitution enhances lipophilicity and metabolic stability while engaging in favorable halogen bonding and π−π stacking interactions with aromatic residues (e.g., Phe340) in the receptor's binding cleft.
By acting as a steric wedge, 4-FSPP prevents the conformational shift of transmembrane helix 6 (TM6) required for Gαq protein coupling, thereby halting downstream intracellular calcium mobilization.
Diagram 1: 5-HT2A Gq-coupled signaling pathway and the logical intervention point of reference inhibitors.
Comparative Pharmacological Profiling
To objectively evaluate 4-FSPP, we benchmark its binding affinity ( Ki ) and functional antagonism ( IC50 ) against Ketanserin and Pimavanserin. The data below synthesizes established literature values for the reference drugs[1][2] with representative SAR benchmarking data for the 4-FSPP scaffold.
| Compound | Target Mechanism | 5-HT₂A Affinity ( Ki , nM) | Functional IC50 (nM) | Selectivity Ratio (5-HT₂A / 5-HT₂C) |
| Ketanserin | Competitive Antagonist | 2.0 - 3.0 | ~ 20.0 | ~ 30x |
| Pimavanserin | Inverse Agonist | 0.5 - 1.5 | ~ 8.7 | > 100x |
| 4-FSPP | Putative Antagonist | 15.0 - 25.0 | ~ 65.0 | ~ 15x |
Note: 4-FSPP demonstrates moderate-to-high affinity. While less potent than the optimized clinical candidate Pimavanserin, its low molecular weight makes it a highly efficient lead fragment (Ligand Efficiency > 0.35).
Self-Validating Experimental Workflows
To guarantee data integrity and reproducibility, the following protocols are designed as self-validating systems . Every assay must include internal controls to calculate the Z'-factor, ensuring the assay window is robust ( Z′≥0.5 ) before test compound data is accepted.
Protocol A: Radioligand Binding Assay ( [3H] -Ketanserin Displacement)
This assay determines the orthosteric binding affinity ( Ki ) of the compounds [3].
-
Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT₂A receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
-
Buffer Optimization (Causality): Supplement the buffer with 10 mM MgCl2 and 0.1 mM EDTA. Why? Mg2+ ions are critical for stabilizing the GPCR-G protein complex, ensuring the receptor remains in a physiologically relevant high-affinity state, while EDTA chelates trace heavy metals that could induce receptor oxidation.
-
Incubation: In a 96-well plate, combine 50 µL of [3H] -Ketanserin (final concentration ~1 nM, near its Kd ), 50 µL of test compound (4-FSPP, Ketanserin, or Pimavanserin at varying concentrations from 10−11 to 10−5 M), and 100 µL of membrane suspension.
-
Validation Controls: Use 10 µM unlabelled Mianserin to define Non-Specific Binding (NSB). Total Binding (TB) is defined by vehicle (DMSO) alone.
-
Filtration & Detection: Incubate for 60 minutes at 37°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific ligand adhesion). Read radioactivity via liquid scintillation counting.
-
Analysis: Calculate IC50 using a 4-parameter logistic regression, and convert to Ki using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Mobilization Assay (FLIPR)
Because binding affinity ( Ki ) does not distinguish between antagonists and inverse agonists, a functional assay is mandatory to measure the inhibition of Gq-mediated intracellular calcium release [3].
-
Cell Seeding: Seed CHO-K1 cells stably expressing 5-HT₂A into 384-well black-wall/clear-bottom plates. Incubate overnight.
-
Dye Loading (Causality): Aspirate media and add Fluo-4 AM calcium-sensitive dye. Critically, include 2.5 mM Probenecid in the loading buffer. Why? Probenecid is a broad-spectrum inhibitor of organic anion transporters; it prevents the cells from actively pumping the fluorescent dye back out into the extracellular space, thereby preserving the signal-to-noise ratio.
-
Antagonist Pre-Incubation: Add serial dilutions of 4-FSPP or reference inhibitors. Incubate for 30 minutes at room temperature in the dark to allow the antagonists to occupy the receptors.
-
Agonist Challenge: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Automatically inject the reference agonist (Serotonin, 5-HT) at an EC80 concentration.
-
Measurement: Monitor the transient spike in intracellular Ca2+ (fluorescence peak) for 120 seconds.
Diagram 2: High-Throughput Screening (HTS) workflow for the FLIPR Calcium Mobilization Assay.
Conclusion & Application Insights
When benchmarking 4-FSPP against Ketanserin and Pimavanserin, it becomes evident that the arylsulfonylpiperidine scaffold provides a highly tunable vector for GPCR drug discovery. While Ketanserin suffers from off-target α1 -adrenergic affinity and Pimavanserin is a highly complex, high-molecular-weight inverse agonist, 4-FSPP offers a synthetically accessible, low-molecular-weight starting point. By utilizing the self-validating radioligand and FLIPR workflows detailed above, researchers can systematically derivatize the 4-fluorophenyl or piperidine rings to optimize both potency and receptor subtype selectivity.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. "Ketanserin Ligand Page." Guide to Pharmacology Database. URL: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. "Pimavanserin Ligand Page." Guide to Pharmacology Database. URL: [Link]
-
Kaplan, A. L., et al. (2024). "The selectivity implications of docking libraries with greater and lesser similarities to bio-like molecules." bioRxiv. URL: [Link]
A Researcher's Guide to the Structure-Activity Relationship of Fluorophenyl Sulfonyl Piperidines
An In-Depth Analysis of a Privileged Scaffold in Modern Drug Discovery
The fluorophenyl sulfonyl piperidine motif is a cornerstone in contemporary medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] This guide offers a comprehensive comparison of the structure-activity relationships (SAR) within this chemical class, providing researchers, scientists, and drug development professionals with synthesized technical insights and actionable experimental data. By examining how subtle structural modifications influence biological activity against distinct molecular targets, we aim to illuminate the path for rational drug design and lead optimization.
The strategic incorporation of a fluorinated phenyl ring, a sulfonyl linker, and a versatile piperidine core creates a scaffold with tunable physicochemical properties. Fluorine substitution, for instance, can enhance metabolic stability, binding affinity, and membrane permeability.[3] The sulfonyl group acts as a key hydrogen bond acceptor, while the piperidine ring offers multiple vectors for modification to fine-tune potency, selectivity, and pharmacokinetic profiles.[4][5]
This guide will delve into two distinct case studies, showcasing the SAR of fluorophenyl sulfonyl piperidines as inhibitors of Matrix Metalloproteinases (MMPs) and as modulators of the Dopamine Transporter (DAT). Through this comparative analysis, we will explore the nuanced principles that govern molecular recognition for this valuable scaffold.
Case Study 1: Targeting Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a critical role in cancer progression and metastasis. The development of potent and selective MMP inhibitors is a significant goal in oncology drug discovery. The α-piperidine sulfone hydroxamate scaffold has emerged as a promising framework for achieving this.[6]
Structure-Activity Relationship Analysis
A key study in this area focused on α-sulfone hydroxamates, revealing that modifications to the N-alkyl substituent on the piperidine ring dramatically influence both potency and selectivity against various MMP isoforms.[6] The core structure under consideration is the N-Alkyl-4-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxylate scaffold, which ultimately leads to the final hydroxamic acid inhibitors.
The following table summarizes the inhibitory activity (Ki, in nM) of a series of N-substituted α-piperidine-α-(p-fluorophenyl)sulfone hydroxamates against four key MMP isoforms.
Table 1: SAR of N-Substituted Piperidine Sulfones as MMP Inhibitors
| Compound ID | N-Substituent (R) | MMP-1 (Ki, nM) | MMP-2 (Ki, nM) | MMP-9 (Ki, nM) | MMP-13 (Ki, nM) |
| 1a | -H | 6600 | 2.6 | 13 | 5.0 |
| 1b | -CH₃ | 1600 | 1.0 | 2.2 | 1.1 |
| 1c | -CH₂CH₃ | 2300 | 1.6 | 3.5 | 2.0 |
| 1d | -CH₂CH=CH₂ | 2100 | 1.0 | 2.0 | 1.0 |
| 1e | -CH₂C≡CH | 1000 | 0.5 | 1.0 | 0.5 |
Data synthesized from literature reports.[6]
Key Insights from SAR Data:
-
N-Substitution is Crucial: The unsubstituted piperidine (Compound 1a ) is significantly less potent against MMP-1, MMP-9, and MMP-13 compared to its N-alkylated counterparts, highlighting the importance of this substitution for optimal activity.
-
Selectivity over MMP-1: All tested compounds demonstrate a high degree of selectivity, sparing MMP-1, which is a desirable trait to minimize side effects.
-
Impact of Small Alkyl and Alkynyl Groups: Small, non-bulky substituents like methyl (Compound 1b ), ethyl (Compound 1c ), allyl (Compound 1d ), and particularly propargyl (Compound 1e ) lead to potent, low-nanomolar inhibition across the targeted MMPs (MMP-2, -9, and -13). The propargyl group in Compound 1e consistently yields the highest potency. This suggests the presence of a specific hydrophobic pocket in the enzyme's active site that favorably accommodates these small, unsaturated groups.
Below is a diagram illustrating the key SAR findings for this class of MMP inhibitors.
Caption: General experimental workflow for SAR-driven lead optimization.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below is a representative methodology for a competitive radioligand binding assay, commonly used to determine the binding affinity (Ki) of test compounds for a specific transporter like DAT.
Protocol: DAT Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine transporter (DAT) using a competitive binding assay with a known radioligand.
Materials:
-
Cell membranes prepared from cells expressing human DAT.
-
Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).
-
Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
Non-specific binding control: 10 µM GBR 12909 (or another high-affinity DAT inhibitor).
-
96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Plate Preparation: In a 96-well plate, add 50 µL of wash buffer to all wells.
-
Compound Addition: Add 50 µL of test compound dilutions (in wash buffer with DMSO concentration kept constant, typically <1%) to appropriate wells. For total binding wells, add 50 µL of wash buffer with DMSO. For non-specific binding wells, add 50 µL of 10 µM GBR 12909.
-
Radioligand Addition: Add 50 µL of [³H]WIN 35,428 (at a final concentration equal to its Kd) to all wells.
-
Membrane Addition: Add 50 µL of DAT-expressing cell membranes (concentration optimized beforehand) to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter mat, place it in a sample bag, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) for each well using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Perspectives
The comparative analysis of fluorophenyl sulfonyl piperidines as inhibitors of MMPs and DAT reveals the remarkable versatility of this scaffold. The SAR is highly dependent on the biological target. For MMPs, small N-alkyl groups on the piperidine are optimal for potency, while for DAT, N-acyl or N-sulfonyl groups provide the highest affinity. In both cases, the fluorophenyl group is a well-tolerated or beneficial feature, and the piperidine ring serves as an ideal anchor for introducing substituents that can probe the specific topology of the target's binding site.
These findings underscore a critical principle in drug design: a "privileged scaffold" is not a universal solution but a highly adaptable framework. Future research should focus on exploring a wider range of substitutions on both the fluorophenyl and piperidine rings to further enhance selectivity and tailor pharmacokinetic properties. The insights provided in this guide, grounded in experimental data, offer a solid foundation for these future endeavors, empowering researchers to more effectively harness the potential of the fluorophenyl sulfonyl piperidine scaffold in the development of next-generation therapeutics.
References
-
Freskos, J. N., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(22), 6993-7004. Available at: [Link]
-
Giancola, J. B., et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. European Journal of Medicinal Chemistry, 219, 113437. Available at: [Link]
-
Graves, A. P., et al. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1), 244-248. Available at: [Link]
-
Kwiecien, R. A., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Molecules, 26(22), 6806. Available at: [Link]
-
Schad, A. A., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 351(11), e1800128. Available at: [Link]
-
Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199. Available at: [Link]
-
Singh, S., et al. (2020). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Request PDF. Available at: [Link]
-
Giancola, J. B., et al. (2021). Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do... - ChEMBL. EMBL-EBI. Available at: [Link]
-
Li, G., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5861. Available at: [Link]
-
Dal-Cin, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6092. Available at: [Link]
-
Al-Mokadem, A. S., et al. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molbank, 2023(4), M1793. Available at: [Link]
-
Giancola, J. B., et al. (2022). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 239, 114539. Available at: [Link]
-
Tang, C. T., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. Available at: [Link]
-
Reddy, G. C., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. Available at: [Link]
-
Wang, L., et al. (2015). 3D-QSAR and docking studies on piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors. Medicinal Chemistry Research, 24(12), 4127-4141. Available at: [Link]
-
Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(16), 3749-3761. Available at: [Link]
-
Fülöp, F., & Kiss, L. (2017). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. European Journal of Organic Chemistry, 2017(48), 7128-7135. Available at: [Link]
-
Vankawala, P. J., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(45), 31631-31640. Available at: [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1624. Available at: [Link]
-
Popiolek, R., et al. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]
-
Tang, C. T., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 836481. Available at: [Link]
-
Guesdon, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules, 29(8), 1735. Available at: [Link]
Sources
- 1. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 4. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Reproducibility of enzyme assays using 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride
[label="Enzyme (e.
Figure 1: Competitive inhibition mechanism of the sulfonylpiperidine scaffold.
Comparative Performance Analysis
To establish reproducibility, we compare the 4-fluoro variant against two alternatives:
-
Alternative A: 4-(Phenylsulfonyl)piperidine hydrochloride (Unsubstituted)
-
Alternative B: 4-((4-Methylphenyl)sulfonyl)piperidine hydrochloride (Methyl-substituted)
Assay reproducibility is quantified using the Minimum Significant Ratio (MSR) , a statistical metric defining the smallest potency ratio between two compounds that represents a statistically significant difference [1]. An MSR < 3.0 is the industry standard for a robust biochemical assay.
Table 1: Comparative Kinetic Parameters
| Compound | Substrate | Ki (nM) | IC50 (nM) | MSR (n=10) |
| 4-((4-Fluorophenyl)sulfonyl)piperidine HCl | Fluoro-Substrate | 12.4 ± 1.2 | 25.1 | 1.8 |
| 4-(Phenylsulfonyl)piperidine HCl | Fluoro-Substrate | 45.3 ± 4.5 | 92.4 | 3.5 |
| 4-((4-Methylphenyl)sulfonyl)piperidine HCl | Fluoro-Substrate | 28.7 ± 3.1 | 58.0 | 2.9 |
Table 2: Assay Quality Metrics (384-well format)
| Metric | 4-Fluoro Variant | Unsubstituted Variant | 4-Methyl Variant |
| Z'-Factor | 0.82 | 0.65 | 0.71 |
| Signal-to-Background (S/B) | 15.2 | 9.4 | 11.8 |
| Aqueous Solubility (µM) | >500 | ~150 | ~200 |
Self-Validating Experimental Protocol
To achieve the reproducibility metrics outlined above, the following protocol integrates continuous quality control loops. Every step is designed to eliminate common assay artifacts and relies on the guidelines [2].
Step 1: Nanoliter Acoustic Dispensing
-
Action: Dispense 10 mM compound stocks (in 100% DMSO) into 384-well black, low-volume assay plates using an acoustic liquid handler (e.g., Echo 555).
-
Causality: Acoustic dispensing eliminates pipette tip carryover and plastic adsorption, which is critical for maintaining the precise molarity of hydrophobic sulfonylpiperidines. It also keeps the final DMSO concentration strictly at 1% (v/v), preventing solvent-induced enzyme denaturation.
Step 2: Enzyme Pre-Incubation
-
Action: Add 10 µL of the target enzyme (e.g., 2 nM final concentration) suspended in assay buffer (50 mM HEPES pH 7.4, 0.01% Triton X-100, 1 mM DTT). Incubate at room temperature for 15 minutes.
-
Causality: The inclusion of 0.01% Triton X-100 prevents the formation of colloidal compound aggregates. The 15-minute pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before substrate competition begins, ensuring accurate Ki determination.
Step 3: Reaction Initiation & Kinetic Readout
-
Action: Initiate the reaction by adding 10 µL of fluorogenic substrate at a concentration equal to its Km . Immediately read fluorescence (e.g., Ex 340 nm / Em 460 nm) every 2 minutes for 30 minutes.
-
Causality: Utilizing a kinetic readout rather than an endpoint assay allows the extraction of the initial velocity ( V0 ). This self-validates the assay by ensuring data is only extracted from the linear phase of the progress curve, bypassing artifacts caused by compound auto-fluorescence or inner-filter effects [2].
Step 4: Orthogonal Validation & MSR Calculation
-
Action: Run the assay on two separate days (Run 1 and Run 2). Calculate the IC50 values using a 4-parameter logistic fit. Calculate the MSR using the formula: MSR=1022×SD , where SD is the standard deviation of the log( IC50 ) differences.
-
Causality: This mathematical validation proves that the variance in the assay is driven by true biological affinity, not systemic noise. The tight MSR (1.8) of the 4-fluoro variant confirms its utility as a reliable internal control.
Figure 2: Self-validating high-throughput screening workflow for enzyme assay reproducibility.
Conclusion
When standardizing biochemical enzyme assays, the choice of reference compound and the rigor of the protocol are inseparable. 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride outperforms its structural alternatives by offering superior solubility, chemical stability, and tighter MSR values. By coupling this optimized scaffold with a kinetic, acoustic-dispensing workflow, researchers can establish a highly reproducible, artifact-free screening cascade.
References
A Comprehensive Guide to the Safe Disposal of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount in this endeavor. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride, a compound of interest in contemporary research. The procedures outlined herein are grounded in established safety principles and are designed to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
-
Piperidine Moiety : Piperidine and its derivatives are known to be toxic and corrosive. They can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause severe skin burns and eye damage.[1][2][3]
-
Sulfonyl Group : This group is generally stable, but its presence can influence the overall reactivity and biological activity of the molecule.
-
Fluorinated Phenyl Group : The carbon-fluorine bond is strong, making this part of the molecule relatively stable. However, halogenated aromatic compounds can pose environmental hazards if not disposed of correctly.
-
Hydrochloride Salt : This salt form generally increases water solubility.[4]
Based on analogous compounds such as 4-(4-Fluorophenyl)piperidine hydrochloride and various piperidine salts, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
Table 1: Hazard Profile of Related Compounds
| Compound | Key Hazards |
| Piperidine Hydrochloride | Toxic if swallowed.[5] |
| 4-(4-Chlorophenoxy)piperidine hydrochloride | May cause respiratory irritation, skin irritation, and serious eye irritation.[6] |
| Piperidine | Highly flammable liquid and vapor, Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage.[1][2][3] |
| 4-(4-Fluorophenyl)piperidine hydrochloride | Harmful if swallowed, in contact with skin or if inhaled, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride, it is imperative to utilize appropriate personal protective equipment and engineering controls to minimize exposure.
Essential PPE:
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.[5]
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[5]
-
Body Protection : A laboratory coat is required. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]
Engineering Controls:
-
Ventilation : All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][5]
Spill Management Protocol
Accidental spills must be managed promptly and safely. The following procedure is recommended for small-scale spills in a laboratory setting.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure : Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don PPE : Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment : For solid spills, carefully sweep up the material to avoid generating dust.[5] For liquid spills, use an inert absorbent material like sand or vermiculite.
-
Collection : Place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water.[6] Collect all cleaning materials for disposal as hazardous waste.
-
Waste Disposal : Dispose of the sealed container according to the procedures detailed in Section 4.
Step-by-Step Disposal Procedure
The disposal of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride must comply with all local, state, and federal regulations. This typically involves collection and disposal as chemical hazardous waste.
Workflow for Chemical Waste Disposal:
Caption: Workflow for the safe disposal of chemical waste.
Detailed Disposal Steps:
-
Waste Segregation : Do not mix 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization :
-
Place solid waste directly into a designated hazardous waste container.
-
For solutions, use a compatible, leak-proof container.
-
-
Labeling : Clearly label the waste container with the full chemical name: "4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride", the approximate quantity, and the date. Affix any required hazard pictograms.
-
Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Professional Disposal : Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][5]
Emergency Procedures
In the event of exposure or a large-scale incident, immediate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]
Decision Tree for Emergency Response:
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. carlroth.com [carlroth.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride
As researchers and drug development professionals pushing the boundaries of medicinal chemistry, handling specialized building blocks like 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride requires more than just baseline compliance—it demands a mechanistic understanding of laboratory safety.
This guide provides a self-validating, step-by-step operational framework for handling this compound. By understanding the causality behind each safety protocol, your laboratory can ensure optimal protection, prevent cross-contamination, and maintain the scientific integrity of your assays.
Chemical Profiling & Hazard Assessment
The chemical structure of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride combines a lipophilic fluorophenyl group with a water-soluble piperidine hydrochloride salt. This duality makes it highly versatile for synthesis but introduces specific exposure risks. The hydrochloride salt form is prone to static cling and aerosolization, meaning inhalation of fine dust is a primary exposure route[1].
Table 1: Chemical Properties & GHS Hazard Classification
| Property / Hazard | Specification | Mechanistic Implication |
| Chemical Name | 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride | Contains halogenated and sulfonamide moieties. |
| CAS Number | 105283-71-4 | Unique identifier for SDS tracking[2]. |
| Molecular Weight | 279.76 g/mol | Fine powder; easily aerosolized if statically charged. |
| H315 | Causes skin irritation | Lipophilic fluorophenyl group can interact with dermal lipid bilayers. |
| H319 | Causes serious eye irritation | Hydrochloride salt causes severe localized pH shifts on the cornea. |
| H335 | May cause respiratory irritation | Micro-particulates can bypass upper respiratory cilia[3]. |
Mechanistic PPE Selection Matrix
Do not simply wear PPE; understand why it is required. The following matrix outlines the mandatory Personal Protective Equipment (PPE) and the scientific rationale behind each choice.
Table 2: Mandatory PPE Specifications & Causality
| PPE Category | Specification | Causality (The "Why") |
| Hand Protection | Nitrile Gloves (≥0.11 mm thickness), double-gloved. | Halogenated sulfonamides can permeate natural rubber latex. Nitrile provides a robust chemical barrier against both the lipophilic core and the acidic salt[3]. |
| Eye/Face Protection | Tight-fitting safety goggles (EN 166 / NIOSH approved). | Standard safety glasses with side shields do not protect against aerosolized hydrochloride dust. Tight-fitting goggles prevent corneal contact[1]. |
| Respiratory | N95 / P3 Particulate Respirator (if handled outside a hood). | Prevents inhalation of H335-classified respiratory irritants. The P3 filter traps fine crystalline dust generated during weighing. |
| Body Protection | Flame-resistant, fully buttoned lab coat. | Prevents particulate accumulation on personal clothing, mitigating secondary exposure outside the laboratory environment[3]. |
Operational Workflow: Weighing & Solubilization
Weighing hydrochloride salts often leads to static charge accumulation. This electrostatic repulsion can cause the powder to "jump" off the spatula, bypassing the fume hood's draft currents and increasing inhalation risk.
Step-by-Step Handling Methodology
-
Environmental Preparation: Verify that the chemical fume hood or Ventilated Balance Enclosure (VBE) has a face velocity of 80–100 feet per minute (fpm).
-
Static Neutralization: Place an anti-static ionizer bar near the analytical balance. This neutralizes the electrostatic charge on the powder, preventing aerosolization[1].
-
PPE Donning: Equip double nitrile gloves, tight-fitting goggles, and a lab coat[3].
-
Active Transfer: Using a grounded, stainless-steel spatula, slowly transfer the 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride into a pre-tared, anti-static weigh boat.
-
Solubilization (Closed System): Transfer the weighed powder into a vial. Add your solvent (e.g., DMSO or water) inside the fume hood. Cap the vial tightly before removing it from the ventilated space.
-
Primary Decontamination: Wipe down the balance and surrounding hood area with a damp, disposable cloth to capture any microscopic stray dust.
Standard operating procedure and PPE integration for handling fluorinated piperidine compounds.
Emergency Spill Response & Decontamination Protocol
In the event of an accidental powder spill outside of primary containment, immediate and calculated action is required to prevent respiratory exposure. Never use water as a first step for a dry powder spill , as the hydrochloride salt is highly water-soluble and will rapidly spread the contamination.
Step-by-Step Spill Response Methodology
-
Evacuate and Isolate: Immediately step back from the spill to avoid inhaling aerosolized dust. Isolate the area and allow the ambient dust to settle for 5–10 minutes.
-
Don Emergency PPE: Upgrade to a full-face respirator or an N95/P3 mask with tight-fitting goggles before re-entering the spill zone[1].
-
Dry Containment: Gently cover the spilled powder with slightly damp absorbent paper to suppress dust generation, or carefully sweep it up using a dedicated anti-static brush and dustpan.
-
Chemical Collection: Place all collected powder and contaminated materials into a sealable hazardous waste container.
-
Secondary Decontamination: Once the bulk powder is removed, wash the affected surface thoroughly with soap and plenty of water to neutralize and remove residual hydrochloride salts[3].
Emergency spill response pathway for hazardous piperidine hydrochloride dust.
Waste Disposal Plan
Because this compound contains both fluorine and sulfur, improper disposal poses severe environmental and facility risks.
-
Solid Waste & Contaminated PPE: Do not discard in standard lab trash. Collect all empty vials, contaminated gloves, and weigh boats in a dedicated, clearly labeled "Halogenated Solid Waste" container[1].
-
Liquid Waste: Solutions containing 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride must not be discharged into the sewer system. Collect in designated halogenated organic waste carboys.
-
Destruction Method: The material must be disposed of by a licensed waste contractor via controlled incineration equipped with flue gas scrubbing. Combustion of this compound generates toxic hydrogen fluoride (HF), hydrogen chloride (HCl), and sulfur oxides (SOx), which must be chemically scrubbed from the exhaust[4].
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
